Product packaging for Mercuric oxide(Cat. No.:CAS No. 21908-53-2)

Mercuric oxide

Cat. No.: B043107
CAS No.: 21908-53-2
M. Wt: 216.59 g/mol
InChI Key: UKWHYYKOEPRTIC-UHFFFAOYSA-N
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Description

Mercuric oxide (HgO), a pivotal inorganic compound, exists in two crystalline forms—red and orange—which differ in particle size and synthetic route, yet share identical chemical properties. Its primary research value lies in its role as a classical precursor for the synthesis of elemental mercury and oxygen. This thermal decomposition reaction (2HgO → 2Hg + O₂) is fundamental in studies of stoichiometry, gas evolution, and redox processes. Furthermore, this compound is extensively utilized in the preparation of other mercury compounds and serves as a key material in the fabrication of mercury-based electrodes and zinc-mercuric oxide batteries for electrochemical research. Its mechanism of action as a strong oxidizing agent is central to its utility in various organic and inorganic synthetic pathways. In analytical chemistry, it has historical and specialized applications. This high-purity reagent is intended to provide consistent, reliable performance in controlled laboratory settings, facilitating advancements in chemical synthesis, materials science, and electrochemistry. All applications are strictly for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HgO B043107 Mercuric oxide CAS No. 21908-53-2

Properties

IUPAC Name

oxomercury
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InChI

InChI=1S/Hg.O
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InChI Key

UKWHYYKOEPRTIC-UHFFFAOYSA-N
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Canonical SMILES

O=[Hg]
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Molecular Formula

HgO
Record name MERCURIC OXIDE, [SOLID]
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DSSTOX Substance ID

DTXSID4042125
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Molecular Weight

216.59 g/mol
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Physical Description

Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER.
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Solubility

0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor)
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Density

11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³
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Color/Form

Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered

CAS No.

21908-53-2
Record name MERCURIC OXIDE, [SOLID]
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Melting Point

Decomposes at 932 °F (EPA, 1998), 500 °C (decomp)
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Advanced Synthesis Methodologies for Mercuric Oxide

Solution-Based Synthesis Approaches

Solution-based methods involve the precipitation of mercuric oxide from a liquid phase, offering excellent control over nucleation and growth processes. These techniques are particularly favored for the synthesis of nanoscale materials.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal synthesis are methods of chemical synthesis that occur in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. While reports on hydrothermal synthesis of this compound are not abundant, the technique has been successfully employed to produce HgO nanoparticles. researchgate.netresearchgate.net This method leverages the unique properties of solvents like water under supercritical conditions, where properties such as density and dielectric constant change dramatically, enhancing reaction rates. nih.gov

In a typical hydrothermal synthesis of HgO nanoparticles, a mercury salt is treated in an aqueous solution with capping agents. researchgate.net Capping agents are crucial as they influence the crystallite size and energy gaps of the resulting nanoparticles. researchgate.net The mixture is sealed in an autoclave and heated, allowing for the controlled crystallization of HgO. The solvothermal process is analogous but uses an organic solvent instead of water, which can influence the final product's characteristics. nih.gov

Parameter Description Significance in HgO Synthesis Reference
Solvent The liquid medium for the reaction (e.g., water, ethanol).Affects solubility of precursors and final product morphology. researchgate.netnih.gov
Temperature & Pressure Reaction conditions inside the autoclave.Controls reaction kinetics, crystal phase, and particle size. nih.gov
Capping Agent Organic molecules (e.g., tartaric acid, citric acid).Prevents particle agglomeration, controls size and morphology. researchgate.net
Precursor Mercury-containing starting material.The choice of precursor can influence reaction pathways. researchgate.net

This table provides a general overview of key parameters in hydrothermal/solvothermal synthesis.

Research has demonstrated the synthesis of HgO nanoparticles using the hydrothermal method in the presence of various low-cost capping agents like tartaric acid, citric acid monohydrate, and succinic acid. researchgate.net The results indicated that the choice of the organic acid had a significant effect on the crystallite size and energy gaps of the produced HgO nanoparticles. researchgate.net

Co-precipitation Methods

Co-precipitation is a widely used, straightforward, and effective method for synthesizing this compound. It involves the precipitation of HgO from a solution containing soluble mercury(II) ions by adding a precipitating agent, typically an alkali. wikipedia.org The yellow form of this compound is commonly obtained through the precipitation of aqueous Hg²⁺ with an alkali. wikipedia.org The particle size, and consequently the color (red or yellow), can be controlled by factors such as the rate of addition of the precipitating agent. youtube.com

A common procedure involves the reaction of a mercury salt solution, such as mercuric nitrate (B79036) or mercuric sulfate, with a base like sodium hydroxide (B78521). youtube.comgoogle.com For instance, reacting a mercuric nitrate solution with an emulsion of aluminum hydroxide can generate a this compound precipitate. google.com The resulting precipitate is then separated by filtration, washed to remove impurities, and dried. google.com

Precursor Salt Precipitating Agent Resulting Product Reference
Aqueous Hg²⁺ (general)AlkaliYellow this compound wikipedia.org
Mercuric NitrateAluminum Hydroxide EmulsionThis compound Precipitate google.com
Mercury(II) SulfateSodium HydroxideRed or Yellow this compound youtube.com

This interactive table summarizes various co-precipitation routes for this compound synthesis.

This method is valued for its simplicity and scalability in producing HgO nanoparticles. researchgate.net

Bioreductive Green Synthesis Utilizing Natural Extracts

Reflecting a growing trend towards environmentally benign chemical processes, bioreductive green synthesis has emerged as a novel approach for producing this compound nanoparticles. researchgate.netrroij.com This method utilizes natural extracts, typically from plants, which contain phytochemicals that act as both reducing and stabilizing agents. researchgate.netnih.govyoutube.com

One documented study demonstrates the synthesis of nanosized HgO using flower extracts from Callistemon viminalis. researchgate.netrroij.com In this process, mercuric acetate (B1210297) serves as the metal precursor. researchgate.net The phytochemicals present in the flower extract—including proteins, saponins (B1172615), phenolic compounds, and flavonoids—are responsible for the reduction of mercury ions and the subsequent stabilization of the formed HgO nanoparticles. researchgate.netrroij.com

The proposed mechanism involves the chelation of Hg²⁺ ions by the carbonyl groups of proteins in the extract. rroij.com The addition of a base like sodium hydroxide leads to the formation of mercuric hydroxide, which then dehydrates to yield HgO nanoparticles. rroij.com These nanoparticles are effectively capped by proteins from the extract, preventing agglomeration. researchgate.netrroij.com This green synthesis route has successfully produced HgO nanoparticles with an average particle size ranging from 2 to 4 nm. researchgate.net

Solid-State and Thermal Decomposition Synthesis

Solid-state synthesis methods involve reactions between solid reactants at elevated temperatures, often without the use of solvents. These routes are advantageous for producing highly crystalline, pure materials.

Thermal Decomposition of Precursor Compounds (e.g., Mercury(II) Acetate, Mercury(II) Hydroxide)

Thermal decomposition, or thermolysis, is a chemical decomposition caused by heat. This compound can be synthesized by the controlled thermal decomposition of various mercury-containing precursor compounds. The red form of HgO, for example, can be produced by the pyrolysis of mercury(II) nitrate. wikipedia.org

Another key precursor is mercury(II) acetate. Research has shown that HgO nanoparticles can be obtained by the thermal decomposition of mercury(II) acetate nanostructures. researchgate.netresearchgate.net This method can be part of a solvent-free process where the precursor itself is first synthesized via sublimation before being decomposed. researchgate.net The decomposition of mercury(II) hydroxide is also a fundamental step in several synthesis pathways, where it is formed as an intermediate and subsequently dehydrated by heat to yield this compound. rroij.comck12.org The decomposition of red mercury(II) oxide itself into mercury and oxygen occurs at approximately 500 °C. melscience.com

Precursor Compound Decomposition Product Approximate Temperature Reference
Mercury(II) NitrateRed this compound- wikipedia.org
Mercury(II) AcetateThis compound Nanoparticles~150-180 °C (for precursor sublimation) researchgate.net
Mercury(II) HydroxideThis compound- (dehydration step) rroij.comck12.org
Red this compoundMercury + Oxygen500 °C melscience.com

This table outlines the thermal decomposition of various precursors to or from this compound.

Solvent-Free Solid-State Routes

Solvent-free, solid-state synthesis offers a clean and efficient route to high-purity materials. A novel solvent-less route for producing this compound nanoparticles has been developed that relies on the solid-state thermal decomposition of a precursor. researchgate.netcapes.gov.br

The process is typically a two-step procedure:

Precursor Synthesis: Mercury(II) acetate powder is sublimated under vacuum at elevated temperatures (e.g., 150 °C) to form mercury(II) acetate nanostructures. researchgate.net

Thermal Decomposition: These as-synthesized nanostructures are then subjected to solid-state thermal decomposition, yielding pure, orthorhombic HgO nanoparticles. researchgate.netcapes.gov.br

This method avoids the use of potentially hazardous solvents and simplifies the purification process, making it an attractive alternative to solution-based approaches for producing crystalline this compound. researchgate.net

Sonochemical Synthesis Techniques

Sonochemical synthesis is a method that utilizes high-intensity ultrasound to induce chemical reactions and form novel materials. rsc.org This energy-efficient technique can produce a variety of metal oxides, including this compound (HgO), often without the need for high bulk temperatures or pressures. rsc.orgresearchgate.net The underlying mechanism involves acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. rsc.org This process generates localized hot spots with extreme temperatures and pressures, driving chemical transformations.

The ultrasonic method has been successfully employed for the direct synthesis of this compound nanostructures. researchgate.net Researchers have investigated the influence of various parameters to optimize the synthesis of HgO nanocrystallites. These factors include the power of the ultrasound, the duration of sonication, the choice of starting materials, and the presence of stabilizers or alkali salts. researchgate.net For instance, a mercury(II) metal-organic supramolecule, [Hg(1,10-phen)Cl2]n, has been prepared using a sonochemical method, which can then be used to create this compound nanoparticles via thermolysis. researchgate.net This approach highlights the versatility of sonochemistry in creating precursors for nanomaterial synthesis.

The key advantage of sonochemical synthesis lies in its ability to influence the physical and chemical characteristics of the resulting nanomaterials through the precise control of reaction parameters. rsc.orgresearchgate.net

Control over Nanostructure Morphology and Crystallinity during Synthesis

The ability to control the morphology (shape and size) and crystallinity of this compound is crucial for tailoring its properties for specific applications. Research has shown that these characteristics can be manipulated by carefully adjusting synthesis parameters. researchgate.netnih.gov The internal crystal structure of a material inherently guides the formation of its nanostructures, and understanding this relationship allows for the development of strategies to control phase and morphology. nih.gov

In the synthesis of HgO nanocrystallites, several factors have a demonstrated effect on the final product. The use of stabilizers, such as polyvinyl alcohol (PVA), or the addition of alkali salts during sonochemical synthesis can lead to products with distinctly different shapes. researchgate.net Similarly, the choice of precursors and reaction conditions plays a significant role. For example, HgO nanoparticles can be produced through the thermal decomposition of mercury(II) acetate nanostructures or by precipitation from an aqueous solution of Hg²⁺ ions using an alkali. wikipedia.orgresearchgate.net The color of the resulting HgO powder, either red or yellow, is directly related to its particle size, even though both forms share the same orthorhombic crystal structure (montroydite) at standard pressure. wikipedia.org

The table below summarizes the influence of various parameters on the characteristics of synthesized HgO nanostructures, as reported in scientific literature.

ParameterEffect on HgO NanostructureResearch Finding
Stabilizer Influences morphologyUsing polyvinyl alcohol (PVA) as a stabilizer results in different product shapes. researchgate.net
Alkali Salts Influences morphologyThe presence of alkali salts leads to different shapes of the final product. researchgate.net
Precursor Determines synthesis routePyrolysis of Hg(NO₃)₂ or precipitation from aqueous Hg²⁺ with alkali can be used. wikipedia.org
Particle Size Affects physical appearanceThe color (red or orange/yellow) of HgO is dependent on the particle size. wikipedia.org

These findings demonstrate that a high degree of control over the physical and crystalline properties of this compound nanostructures is achievable through the strategic manipulation of synthesis conditions. researchgate.netnih.gov

Template-Assisted Synthesis Approaches for Metal Oxides

Template-assisted synthesis provides a pathway to fabricate nanostructures with controlled morphologies by using a pre-existing template to guide the formation of the material. This approach is applicable to a wide range of metal oxides.

A notable example of this strategy is the use of biological templates, often referred to as "green synthesis." In one study, an aqueous extract from the flowers of Callistemon viminalis was used to synthesize HgO nanoparticles. rroij.com In this process, mercuric acetate served as the metal precursor. The phytochemicals present in the flower extract, such as saponins and phenolic compounds, acted as reducing and stabilizing agents. rroij.com The plant-derived proteins are believed to chelate with Hg²⁺ ions and cap the surface of the newly formed HgO nanocrystals, thereby controlling their growth and stabilizing them. rroij.com

Another approach involves using specific molecules to mediate crystal growth. During the reconstruction of layered double hydroxides (LDH) from layered double oxides (LDO), the presence of different molecules, such as carbonate or methyl orange, can influence the degree of crystal growth along different crystallographic planes. mdpi.com This method allows for the control of surface morphology by managing the competitive crystal growth processes. mdpi.com While this specific study focused on Mg-Al-LDH, the principles of using molecular templates to direct the growth and stacking of crystal layers are broadly applicable to the synthesis of other metal oxides and could be explored for this compound.

Emerging Strategies for Two-Dimensional this compound Fabrication

The fabrication of two-dimensional (2D) nanomaterials is a rapidly advancing field in materials science. For metal oxides, strategies often involve controlling crystal growth to favor expansion in the lateral dimensions while restricting growth in the vertical dimension.

Research into controlling the morphology of nanomaterials provides insights that could be applied to 2D HgO fabrication. For instance, understanding how to control crystal growth along the ab-plane versus stacking along the c-axis is fundamental. mdpi.com Techniques that mediate crystal growth through the use of specific molecules or surfactants could potentially be adapted to promote the formation of 2D sheets of this compound. mdpi.com The synthesis of inorganic nanostructures is increasingly being guided by an understanding of their internal crystal structure, which allows for the design of novel strategies to control morphology. nih.gov

While direct reports on the successful synthesis of 2D this compound are not prominent in the reviewed literature, the foundational knowledge exists. The structure of this compound consists of planar O-Hg-O zigzag chains, which could theoretically be isolated or grown into 2D layers under specific conditions. researchgate.netresearchgate.net Future research may leverage techniques developed for other 2D materials, such as chemical vapor deposition or liquid-phase exfoliation, and adapt them for the HgO system. The exploration of these emerging strategies is a promising avenue for creating novel this compound nanostructures with unique properties.

Structural Chemistry and Solid State Phenomena of Mercuric Oxide

Crystalline Polymorphism and Phase Transitions of Mercuric Oxide

Under atmospheric pressure, this compound exists in two primary crystalline forms: the orthorhombic montroydite and a hexagonal structure analogous to the mineral cinnabar. wikipedia.org Both of these polymorphs undergo phase transitions to different structures at high pressures. wikipedia.orgresearchgate.net

The most common and stable form of this compound at ambient conditions is the mineral montroydite, which possesses an orthorhombic crystal structure. wikipedia.orgtaylorandfrancis.com This structure is characterized by the space group Pnma. mcgill.cawikipedia.orgresearchgate.net The montroydite phase is defined by planar zigzag chains of O-Hg-O units running parallel to the crystal's a-axis. mcgill.caed.ac.uk The difference in coloration, with HgO appearing as a red or yellow solid, is attributed to particle size rather than a structural difference between these two colors of the orthorhombic form. wikipedia.org

Table 1: Crystallographic Data for Orthorhombic Montroydite HgO
ParameterExperimental ValueSource
Crystal SystemOrthorhombic wikipedia.orgarizona.edu
Space GroupPnma mcgill.cawikipedia.orgresearchgate.net
Lattice Constant (a)6.608 - 6.612 Å mcgill.caarizona.edu
Lattice Constant (b)5.518 - 5.520 Å mcgill.caarizona.edu
Lattice Constant (c)3.519 - 3.521 Å mcgill.caarizona.edu
Formula Units (Z)4 arizona.edu
Density (experimental)11.14 g/cm³ mcgill.cawikipedia.org

This compound can also crystallize in a hexagonal form that is structurally analogous to cinnabar (α-HgS), the more common mineral form of mercury sulfide (B99878). wikipedia.orgtaylorandfrancis.com This polymorph belongs to the space group P3221. wikipedia.org Similar to the montroydite structure, the cinnabar-like phase is also characterized by chain-like motifs, although in this case, they are spiral-like rather than planar zigzag chains. mcgill.camassey.ac.nz

Table 2: Crystallographic Data for Hexagonal Cinnabar-type HgO
ParameterExperimental ValueSource
Crystal SystemHexagonal wikipedia.org
Space GroupP3221 wikipedia.org
Lattice Constant (a)3.577 Å mcgill.ca
Lattice Constant (c)8.681 Å mcgill.ca

Upon the application of high pressure, both the montroydite and cinnabar forms of HgO undergo phase transitions. wikipedia.org At pressures exceeding approximately 10-14 GPa, HgO transforms into a tetragonal structure with the space group I4/mmm. mcgill.cawikipedia.orgresearchgate.net This tetragonal phase is considered a distortion of the simpler rock salt structure. mcgill.caresearchgate.net As pressure is further increased, a second phase transition occurs. At approximately 26 GPa, the material adopts the metallic rock salt (cubic) structure, which is the common structure for its lighter congeners ZnO and CdO at ambient pressure. mcgill.caed.ac.uk Theoretical calculations confirm that the rock salt structure is only accessible for HgO at these higher pressures. nih.goved.ac.uk

Table 3: High-Pressure Phases of this compound
PhaseCrystal SystemSpace GroupTransition Pressure (GPa)Source
TetragonalTetragonalI4/mmm~10-14 mcgill.cawikipedia.orgresearchgate.net
Rock SaltCubicFm-3m~26 mcgill.ca

Unique Chain-like Structural Motifs: O-Hg-O Zigzag Chains

A defining feature of the ambient-pressure polymorphs of this compound is the presence of nearly linear O-Hg-O units linked into extended chains. wikipedia.orgresearchgate.netmassey.ac.nz In the orthorhombic montroydite structure, these form planar zigzag chains. mcgill.cawikipedia.org The cinnabar-like structure is composed of similar units arranged in spiral chains. mcgill.camassey.ac.nz The Hg-O-Hg angle within these chains is approximately 108°. wikipedia.org This chain-like arrangement is a significant deviation from the crystal structures of ZnO and CdO. mcgill.canih.gov Theoretical studies highlight a substantial relativistic contraction in the intrachain Hg-O distances, which in turn causes an expansion in the interchain distances. mcgill.ca This structural peculiarity is a direct consequence of relativistic effects influencing mercury's bonding behavior. acs.org

Influence of Relativistic Effects on Electronic and Crystal Structure

The structural uniqueness of this compound compared to other Group 12 oxides is primarily caused by relativistic effects. nih.goved.ac.ukresearchgate.net Density functional studies demonstrate that without considering relativity, the complex chain-like montroydite and cinnabar structures are unstable and would relax into the simple rock salt structure upon optimization. mcgill.caed.ac.uk Therefore, the very existence of these two low-pressure polymorphs is credited to relativistic effects. mcgill.caed.ac.uk These effects lead to an increase in the covalency of the Hg-O bond, which destabilizes the highly symmetric, ionic rock salt lattice in favor of the lower-coordination chain structures. mcgill.caacs.org

Table 4: Comparison of Calculated Relativistic vs. Non-Relativistic Properties of HgO
PropertyRelativistic CalculationNon-Relativistic CalculationSource
Stable Crystal StructureOrthorhombic (Montroydite)Rock Salt mcgill.caed.ac.uk
Cohesive Energy~4.00 eV~6.20 eV mcgill.caed.ac.uk
Density~9.98 g/cm³~11.54 g/cm³ mcgill.ca

Relativistic Implications for Band Structure and Electronic States

The electronic properties and crystal structure of this compound (HgO) are profoundly influenced by relativistic effects, a consequence of the high atomic number of mercury. aps.org These effects, primarily the mass-velocity correction, the Darwin term, and spin-orbit coupling, are not mere minor perturbations but are fundamental to understanding the material's observed characteristics. aps.orgacs.orged.ac.uknih.gov Density functional theory (DFT) calculations that incorporate relativity are essential for accurately modeling its solid-state behavior. ed.ac.uknih.govkg.ac.rs

Research has demonstrated that without considering relativistic effects, this compound would be predicted to adopt a simple rock salt crystal structure, similar to its lighter congeners, zinc oxide (ZnO) and cadmium oxide (CdO). ed.ac.uknih.gov However, relativistic calculations correctly predict the experimentally observed, and highly unusual, chain-like montroydite and cinnabar structures at low pressures. acs.orged.ac.uknih.gov The inclusion of relativistic effects in theoretical models leads to a significant reduction in the cohesive energy by approximately 2.2 eV per HgO unit and a decrease in crystal density by about 14%, which drives this structural difference. acs.orged.ac.uknih.gov

The influence of relativity extends dramatically to the electronic band structure and density of states. acs.orged.ac.uk Calculations reveal that the unique yellow-to-red color of this compound is also a direct consequence of these relativistic effects. acs.orged.ac.uknih.gov The band structure of HgO is characterized by significant hybridization between the oxygen 2p states and the mercury 6s and shallow core 5d states. aps.org The Fermi edge, which delineates the highest occupied electronic states, is shown to have dominant O 2p and Hg 5d character. ed.ac.uk

Spin-orbit coupling, a key relativistic interaction, plays a crucial role in modifying the electronic states. aps.org While initial calculations suggested that spin-orbit coupling might induce a metallic state in HgO, subsequent corrected studies have shown that this is not the case. acs.org Instead, the inclusion of spin-orbit coupling maintains the semiconducting nature of this compound but causes a slight reduction in the band gap. acs.org For the montroydite structure, the calculated band gap is approximately 1.17 eV when spin-orbit coupling is included. acs.org This interaction is also responsible for splitting the degeneracy of certain energy bands, a common feature in heavy-element compounds. aps.org

The table below summarizes the profound impact of relativistic effects on the fundamental properties of this compound as determined by comparative density functional theory studies.

PropertyNon-Relativistic CalculationRelativistic CalculationReference
Predicted Low-Pressure Crystal StructureRock SaltMontroydite / Cinnabar ed.ac.uk
Cohesive Energy6.20 eV3.98 eV (a reduction of 2.22 eV) ed.ac.uk
Calculated Band Gap (Montroydite)Not stable~1.17 eV (with spin-orbit coupling) acs.org
Qualitative Electronic PropertiesDifferent electronic structureSemiconducting, with band structure explaining its color acs.orged.ac.uk

These findings underscore that a non-relativistic quantum mechanical approach is fundamentally inadequate for describing this compound. The relativistic contraction of the mercury 6s orbital and the spin-orbit splitting of the 5d levels are critical factors that dictate its structural stability, electronic band gap, and ultimately its observable physical properties. acs.orged.ac.uk

Advanced Spectroscopic and Characterization Techniques for Mercuric Oxide

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. By analyzing the interaction of mercuric oxide with electromagnetic radiation, typically in the infrared or visible range, specific vibrational modes corresponding to the stretching and bending of chemical bonds and lattice phonons can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the chemical bonds and functional groups within a material. An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorption of radiation at a specific frequency corresponds to the energy required to excite a particular molecular vibration, such as a bond stretching or bending. iphy.ac.cn

In the context of this compound, FT-IR spectroscopy serves several critical functions:

Confirmation of Chemical Identity: The primary use is to confirm the presence of the mercuric-oxygen (Hg-O) bond. This bond will have a characteristic absorption frequency in the far-infrared region of the spectrum.

Purity Assessment: FT-IR is highly effective for detecting impurities, especially organic residues from synthesis procedures. For instance, if HgO is prepared via the thermal decomposition of a precursor like mercury(II) acetate (B1210297), FT-IR can verify the complete removal of organic functional groups such as carboxylates (C=O) and C-H bonds from the final product. cmu.edumdpi.com

Analysis of Surface Chemistry: When HgO is functionalized or used as a nanocomposite, FT-IR can identify the molecules attached to its surface. Studies on synthesized HgO nanoparticles have used FT-IR to identify biomolecules that act as capping and stabilizing agents. bilkent.edu.tr

The interpretation of an FT-IR spectrum involves correlating observed absorption bands with known vibrational frequencies of specific functional groups. The absence of peaks associated with starting materials or solvents confirms the purity of the this compound sample.

Table 1: Representative FT-IR Absorption Regions for Purity Analysis of this compound

Wavenumber Range (cm⁻¹)Bond TypeFunctional GroupRelevance to HgO Analysis
3500-3200O-H stretchAlcohols, WaterIndicates presence of moisture or alcohol residue.
3000-2850C-H stretchAlkanesSignals impurities from organic precursors or solvents.
1760-1690C=O stretchCarbonyls (Ketones, Acids)Detects residual organic acid or acetate precursors. nih.gov
< 600Metal-Oxygen stretchHg-OConfirms the formation of the this compound lattice.

Raman Spectroscopy for Molecular Structure and Lattice Vibrations

Raman spectroscopy is a light scattering technique that provides detailed information about a material's molecular structure, crystallinity, and lattice dynamics. Unlike FT-IR, which is based on absorption, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, usually from a laser. When photons interact with the material, they can excite vibrational modes, resulting in the scattered photons losing energy. This energy shift, known as the Raman shift, corresponds to the energy of the vibrational modes. doitpoms.ac.uk

For a crystalline solid like this compound, the atomic vibrations are collective and are treated as lattice vibrational waves or phonons. nih.gov The Raman spectrum of HgO provides a distinct fingerprint based on its specific crystal structure. This compound typically exists in two main crystalline forms under atmospheric pressure: orthorhombic (montroydite) and hexagonal (analogous to cinnabar). wikipedia.org These different crystal structures have different sets of allowed vibrational modes (phonons), which can be predicted by group theory and observed in the Raman spectrum.

Key applications of Raman spectroscopy for HgO include:

Structural Identification: The number, position, and symmetry of the Raman-active modes are unique to the crystal structure of HgO, allowing for unambiguous phase identification. wikipedia.org

Crystallinity Assessment: The sharpness and intensity of Raman peaks are related to the crystalline quality of the material. Well-defined, narrow peaks indicate a highly ordered crystalline lattice, whereas broad features can suggest an amorphous or disordered structure. nih.gov

Study of Intermolecular Interactions: In composite materials or when intercalated, Raman spectroscopy can reveal interactions between HgO and a host lattice through shifts in phonon frequencies. yale.edu

The Raman spectrum of a material like cupric oxide (CuO) shows distinct peaks assigned to specific phonon modes (e.g., Ag, Bg), and a similar analysis is applied to this compound to fully characterize its lattice vibrations. ias.ac.in

Table 2: Principles of Raman Analysis for this compound's Crystal Structure

FeatureDescriptionSignificance for HgO Analysis
Phonon Modes Collective, quantized vibrations of atoms in a crystal lattice. nih.govThe specific energies of HgO's phonon modes are measured as Raman shifts.
Raman Activity A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. doitpoms.ac.ukDetermines which lattice vibrations will be visible in the Raman spectrum.
Symmetry Labels (e.g., Ag, Bg) Derived from group theory, these labels classify the symmetry of each vibrational mode.The set of observed modes (e.g., 3 Raman-active modes for CuO) confirms the crystal's space group. ias.ac.in
Peak Position (cm⁻¹) Corresponds to the vibrational energy of a specific phonon mode.Provides a "fingerprint" for identifying the crystalline phase of HgO (montroydite vs. cinnabar).

Electron Microscopy Techniques

Electron microscopy utilizes a beam of accelerated electrons as a source of illumination, offering significantly higher magnification and resolution than light microscopy. This enables the direct visualization of a material's surface topography and internal structure, down to the nanoscale and even the atomic level.

Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to analyze the surface morphology of materials. It works by scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons, which are collected by a detector to form an image of the surface topography. The use of a field-emission gun provides a brighter, more coherent electron beam, allowing for significantly better resolution than conventional SEM.

For this compound, FE-SEM is instrumental in characterizing the microstructure of powders, thin films, and nanostructures. It provides detailed information on:

Particle Size and Distribution: Determining the average size and size range of HgO particles.

Particle Shape and Morphology: Visualizing whether particles are spherical, rod-like, flaky, or irregular. mcgill.ca

Surface Texture and Agglomeration: Assessing the smoothness or roughness of particle surfaces and the degree to which particles are clustered together.

This morphological information is crucial as properties like catalytic activity and sensor response are often dependent on the material's surface area and structure.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater magnification than FE-SEM by passing a beam of electrons through an ultra-thin sample. The transmitted electrons are focused to form an image, revealing the internal structure of the material. HR-TEM can achieve resolution high enough to visualize the atomic lattice of a crystalline material.

The application of HR-TEM to this compound provides profound insights into its nanostructure:

Crystal Lattice Imaging: HR-TEM can directly image the ordered arrangement of atoms in the HgO crystal, allowing for the measurement of lattice fringe spacing.

Nanoparticle Characterization: It is used to confirm the size, shape, and crystallinity of individual HgO nanoparticles. bilkent.edu.tr

Defect Analysis: The technique can identify crystallographic defects such as dislocations and stacking faults, which can significantly influence the material's electronic and chemical properties. mdpi.com

Fringe Analysis: Quantitative analysis of HR-TEM images can provide metrics on the fringe length and curvature, offering detailed information about the nanostructure of carbon materials used as supports or in composites. ias.ac.in

Table 3: Comparison of Electron Microscopy Techniques for this compound Analysis

TechniqueInformation ObtainedTypical ResolutionPrimary Application for HgO
FE-SEM Surface topography, particle size/shape, agglomeration. mcgill.ca~1-5 nanometersCharacterizing the overall morphology and microstructure of HgO powders and films.
HR-TEM Internal structure, crystal lattice, defects, nanoparticle shape. mdpi.com< 0.1 nanometersAnalyzing the crystallinity and atomic-level structure of HgO nanostructures.
STM Atomic-scale surface topography, surface electronic states. bilkent.edu.tracs.org< 0.1 nanometersImaging the arrangement of individual surface atoms on the HgO crystal.
ACEM Atomic column imaging, elemental mapping at atomic resolution. iphy.ac.cnmdpi.com< 0.1 nanometersDetermining the precise location of atoms and identifying elemental composition at the atomic scale.

Scanning Tunneling Microscopy (STM) and Atomic Spherical Correction Electron Microscopy (ACEM) for Atomic-Level Imaging

To achieve the ultimate spatial resolution, researchers turn to techniques capable of imaging individual atoms.

Scanning Tunneling Microscopy (STM) operates by scanning a sharp conductive tip over a conductive or semiconducting surface at an extremely small distance. A voltage bias between the tip and the sample allows electrons to "tunnel" across the gap, creating a weak electric current. By keeping this tunneling current constant and recording the tip's vertical movement, a topographical map of the surface's atomic landscape can be generated. bilkent.edu.trnih.gov For a material like this compound, STM can be used to:

Visualize the arrangement of individual mercury and oxygen atoms on the crystal surface.

Characterize atomic-scale defects like vacancies or adatoms.

Probe the local density of electronic states (LDOS), providing information on the surface's electronic properties.

The interpretation of STM images of metal oxides can be complex, as the image contrast is a convolution of both topography and electronic properties, often requiring theoretical simulations for accurate analysis. acs.org

Atomic Spherical Correction Electron Microscopy (ACEM) , more commonly known as Aberration-Corrected Electron Microscopy, represents a major advancement in transmission electron microscopy. By using a series of magnetic multipoles to correct for the inherent spherical and chromatic aberrations of the objective lens, these microscopes can focus the electron beam to a sub-Angstrom spot size. nih.govresearchgate.net When operated in scanning mode (Aberration-Corrected STEM), this ultra-fine probe is scanned across the sample, allowing for atomic-resolution imaging and chemical analysis. iphy.ac.cnmdpi.com For this compound, ACEM enables:

Unambiguous imaging of individual atomic columns.

Atomic-resolution elemental mapping when combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS). mdpi.com

Precise determination of atomic positions, allowing for the characterization of lattice distortions and interface structures with picometer precision. iphy.ac.cn

Together, STM and ACEM provide complementary, atomic-level views of this compound, revealing the ultimate details of its surface and bulk structure.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the characterization of crystalline materials, including this compound (HgO). h-and-m-analytical.com It serves as a primary tool for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphic forms. rigaku.com The fundamental principle of XRD is based on Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays diffracted by the crystal lattice planes produces a unique diffraction pattern. utah.edu This pattern acts as a "fingerprint" for a specific crystalline structure, allowing for unambiguous phase identification by comparing the experimental pattern against reference data from libraries like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). h-and-m-analytical.comyoutube.com

For this compound, XRD is crucial for distinguishing between its two common polymorphs: the orthorhombic form (montroydite) and the hexagonal form. Each polymorph yields a distinct diffraction pattern with peaks at characteristic 2θ angles and with specific relative intensities. rigaku.com By analyzing these patterns, researchers can confirm the synthesis of a particular HgO phase and assess its purity. youtube.com

Furthermore, XRD is employed to evaluate the crystallinity of HgO samples. Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous or poorly crystalline materials result in broad, diffuse features known as amorphous halos. utah.edu The relative areas of the crystalline peaks and the amorphous halo can be integrated to provide a quantitative measure of the percent crystallinity in a sample. utah.edu This is particularly important in the study of HgO nanoparticles, where synthesis conditions can influence the crystalline quality. The technique is also capable of identifying multiple phases within a single sample, which is useful for analyzing complex mixtures or tracking phase transformations that might occur during processing or use. h-and-m-analytical.comrigaku.com For instance, in an analysis of a flame-sprayed coating, XRD was able to identify the decomposition of the original material and the formation of various oxide phases. h-and-m-analytical.com

Table 1: Application of XRD in this compound Analysis

Parameter AnalyzedInformation ObtainedRelevant Principle/TechniqueCitation
Phase IdentificationDistinguishes between different crystalline forms (polymorphs) of HgO, such as montroydite and the hexagonal phase.Comparison of experimental diffraction pattern "fingerprint" with standard reference patterns (e.g., PDF database). rigaku.comyoutube.com
CrystallinityDetermines the degree of long-range atomic order. Quantifies the percentage of crystalline vs. amorphous content.Analysis of peak sharpness and the presence of broad amorphous halos. Integration of peak areas. utah.edu
Phase PurityDetects the presence of impurities or other crystalline phases in the HgO sample.Identification of diffraction peaks that do not correspond to the known HgO phases. h-and-m-analytical.com
Structural ParametersProvides data on unit cell dimensions (lattice parameters).Analysis of peak positions (2θ angles) using Bragg's Law. utah.edu

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of this compound, particularly in nanoparticle form. scitechnol.com This method measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the valence band to the conduction band. scitechnol.com It is a simple, fast, and non-invasive technique that provides valuable information on nanoparticle formation, size, concentration, and electronic structure. nih.govyoutube.com

The formation of HgO nanoparticles can be monitored in real-time using UV-Vis spectroscopy. researchgate.net A characteristic absorption peak, often attributed to surface plasmon resonance or excitonic absorption, appears in the spectrum, confirming the presence of the nanoparticles. The position of this absorption maximum (λ_max) is sensitive to the particle size; a "blue-shift" (a shift to shorter wavelengths) in the absorption peak is often observed as the particle size decreases, a phenomenon resulting from quantum confinement effects. researchgate.netlibretexts.org For example, studies have reported absorption maxima for HgO nanoparticles at various wavelengths, such as 243 nm and 299 nm, depending on the synthesis method and resulting particle size. researchgate.netresearchgate.net

From the UV-Vis absorption spectrum, key optical parameters can be determined. The optical band gap (E_g), which is the minimum energy required to excite an electron, can be calculated from the absorption edge. scitechnol.com This is a critical property for semiconductor materials like HgO, as it dictates their potential use in optoelectronic devices. For HgO nanoparticles, a band gap of 2.48 eV has been reported. researchgate.net The shape and intensity of the absorption spectrum can also provide qualitative information about the size distribution and aggregation state of the nanoparticles in a suspension. nih.gov

Table 2: UV-Vis Spectroscopic Data for this compound Nanoparticles

Sample DescriptionObserved Absorption Maximum (λ_max)Calculated Optical Band Gap (E_g)Inferred PropertiesCitation
HgO nanoparticles (green synthesis)243 nm2.48 eVFormation of nanoparticles with an average size of 2-4 nm. researchgate.net
HgO nanoparticles (spherical)299 nmNot ReportedConfirmation of HgO-NP formation with a mean size of 100-120 nm. researchgate.net
Red-colored HgO dispersionShoulder around 280 nmNot ReportedSpectral feature of red HgO in micellar solution. researchgate.net
General ZnO nanoparticles (analogous)376 nm3.26 eVIntrinsic band gap absorption, indicating successful formation of nanosized particles. scitechnol.com

Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to probe the electronic structure, defect states, and charge carrier dynamics in semiconductor materials like this compound. wikipedia.orgunito.it The process involves exciting the material with photons of sufficient energy (photoexcitation) to promote electrons to higher energy states. The subsequent relaxation and recombination of these excited electrons with holes can result in the emission of light (luminescence), which is collected and analyzed. wikipedia.org

The resulting PL spectrum provides a wealth of information. For an ideal semiconductor, a sharp emission peak corresponding to the band-to-band recombination, known as the near-band-edge (NBE) emission, is expected at an energy close to the material's band gap. unito.itacs.org However, the presence of structural defects, impurities, or surface states within the material creates additional energy levels within the band gap. These defect states can act as traps for charge carriers, leading to radiative recombination pathways at lower energies (longer wavelengths) than the NBE emission. unito.itaip.org

Therefore, by analyzing the energy, intensity, and width of the peaks in the PL spectrum of HgO, one can gain detailed insights into its quality and properties. For instance, broad emission bands in the visible range are often attributed to defects such as oxygen vacancies, which are common in metal oxides. unito.it The intensity of the PL signal can be related to the efficiency of radiative recombination; changes in intensity upon interaction with other molecules can elucidate charge transfer mechanisms. unito.it While specific PL studies on HgO are not as prevalent as for other oxides, the principles derived from materials like ZnO, TiO2, and CdS are directly applicable. unito.itacs.org These studies show that PL spectroscopy can effectively characterize surface defects, charge carrier separation, and recombination processes, which are critical for photocatalytic and optoelectronic applications. acs.org

Table 3: Principles of Photoluminescence Analysis for this compound

PL Emission TypeOriginInformation RevealedCitation
Near-Band-Edge (NBE) EmissionRecombination of electrons from the conduction band bottom to the valence band top.Indicates the material's band gap energy and high crystalline quality. unito.itacs.org
Defect-Related EmissionRecombination via energy levels within the band gap caused by structural defects (e.g., oxygen vacancies, interstitials).Provides detailed information on the presence, type, and concentration of defects and impurities. unito.itaip.org
Excitonic PLRecombination of bound electron-hole pairs (excitons).Probes the excitonic states and their binding energies, which influences optical properties. unito.it
PL Quenching/EnhancementChanges in PL intensity due to interaction with other species or applied fields.Elucidates charge carrier trapping, transfer, and separation efficiency. unito.it

X-ray Based Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that is essential for analyzing the surface chemistry of materials. rsc.orgthermofisher.com For this compound, XPS provides critical information on its elemental composition, empirical formula, and, most importantly, the chemical and electronic states of the constituent elements. rsc.org The technique involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is unique to each element and its specific chemical environment. tasconusa.com

An XPS analysis typically begins with a survey scan, which covers a wide range of binding energies to identify all the elements present on the material's surface (typically the top 10 nm). rsc.orgthermofisher.com Following the survey scan, high-resolution scans are performed for the specific elements of interest, such as mercury (Hg 4f) and oxygen (O 1s) for HgO. These high-resolution spectra reveal small shifts in binding energy, known as chemical shifts, which are caused by changes in the local chemical bonding. tasconusa.com

This capability is crucial for confirming the oxidation state of mercury in HgO. The binding energy of the Hg 4f peak will confirm that mercury is in the Hg²⁺ state. tasconusa.comresearchgate.net Similarly, the O 1s spectrum can be analyzed to distinguish between oxygen in the oxide lattice (O²⁻), in hydroxide (B78521) groups (-OH), or in adsorbed water molecules, which often appear at different binding energies. rsc.org This allows for a detailed understanding of the surface chemistry, which can be significantly different from the bulk material and plays a vital role in applications like catalysis and sensing. thermofisher.com

Table 4: Representative XPS Binding Energies for this compound (HgO)

Core LevelTypical Binding Energy Range (eV)Information ProvidedCitation
Hg 4f (specifically Hg 4f₇/₂)~99 - 104 eVConfirmation of mercury's presence and its oxidation state (Hg²⁺). Different values within this range can indicate various forms of adsorbed or bonded mercury. researchgate.net
O 1s~528 - 533 eVIdentifies oxygen's chemical state. The lower end of the range typically corresponds to lattice oxygen (O²⁻ in HgO), while higher energies can indicate surface hydroxides or adsorbed water. rsc.org
C 1s~284.8 eV (adventitious carbon)Used as a reference for charge correction of the binding energy scale. Can also indicate surface contamination. acs.org

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a material. wikipedia.orgiaea.org It is particularly valuable for studying this compound as it can provide direct, in-situ information on mercury speciation without requiring long-range crystalline order, making it suitable for amorphous and complex samples. usgs.govchapman.edu The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iaea.org

The XANES region, also known as NEXAFS, refers to the features at and near the absorption edge. The precise energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. nih.govresearchgate.net The shape of the XANES spectrum provides information about the coordination chemistry and local symmetry (e.g., tetrahedral vs. octahedral coordination) of the mercury atoms. nih.govscispace.com

The EXAFS region consists of oscillations that appear at energies well above the absorption edge. These oscillations result from the scattering of the emitted photoelectron by neighboring atoms. iaea.org Analysis of the EXAFS signal yields quantitative information about the local atomic environment around the mercury atom, including the type of neighboring atoms (e.g., oxygen), the number of nearest neighbors (coordination number), and the precise interatomic distances (bond lengths). nih.govornl.gov In studies comparing XAFS with other methods, it has been shown to correctly identify and quantify HgO in complex mixtures, demonstrating its utility in determining the chemical form and local structure of mercury in various environments. usgs.govchapman.edu

Table 5: Information Derived from XAS/XAFS for this compound

Spectroscopic RegionStructural/Chemical InformationExample Application for HgOCitation
XANESOxidation state of mercury; Coordination geometry (symmetry of local environment).Confirming the Hg²⁺ state and determining its coordination environment. nih.govornl.gov
EXAFSCoordination number (number of nearest-neighbor oxygen atoms); Interatomic distances (Hg-O bond lengths); Type of neighboring atoms.Determining the precise Hg-O bond distance and the number of oxygen atoms directly bonded to a mercury atom in the crystal lattice. iaea.orgnih.gov
Overall XASDirect, in-situ chemical speciation.Identifying and quantifying the proportion of HgO in a complex, multi-phase sample. usgs.govchapman.edu

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. uni-leipzig.denih.gov For this compound, TGA reveals the temperatures at which it breaks down into its constituent elements, elemental mercury and oxygen gas. The decomposition behavior is notably influenced by the allotropic form of HgO, with the yellow form being more reactive and decomposing at lower temperatures than the more crystalline red form. core.ac.uk

The decomposition of this compound is an endothermic process, requiring heat to break the chemical bonds. vedantu.com TGA experiments show that the decomposition of red this compound typically occurs at temperatures around 500°C (932°F). youtube.com The process can be complex, sometimes exhibiting multiple stages. For instance, studies on the thermal desorption of this compound have shown that for red HgO, a maximum decomposition peak appears at 471°C, with a smaller peak around 308°C. In contrast, yellow HgO shows a maximum peak at 284°C with a smaller peak at 469°C. core.ac.uk The presence of multiple peaks may suggest the formation of intermediate species, such as mercury(I) oxide (Hg₂O), during the decomposition process. core.ac.uk

A typical TGA experiment would yield a thermogram, a plot of mass percentage versus temperature. The data from such an analysis allows for the precise determination of the onset and completion temperatures of decomposition, as well as the total mass loss, which should correspond to the stoichiometric loss of oxygen.

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
Initial Decomposition ~300 - 400VariesOnset of oxygen release, potential formation of intermediates.
Main Decomposition ~400 - 550SignificantComplete decomposition to elemental mercury and oxygen.

Note: The exact temperatures and weight loss percentages can vary depending on factors such as heating rate, sample preparation, and the specific crystalline form of the this compound.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of nanoparticles in a suspension. ekb.eguark.edu This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. uark.edu Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. bettersizeinstruments.com

For this compound nanoparticles, DLS provides crucial information about their average size and size distribution, which are key parameters influencing their chemical and physical properties. The primary parameters obtained from a DLS measurement are the Z-average diameter and the Polydispersity Index (PDI). bettersizeinstruments.com The Z-average is an intensity-weighted mean hydrodynamic size, providing a reliable measure of the average particle size. bettersizeinstruments.comnist.gov The PDI is a dimensionless measure of the broadness of the size distribution, with values below 0.1 generally indicating a monodisperse (highly uniform) sample and values above 0.7 suggesting a very broad, or polydisperse, distribution. bettersizeinstruments.com

Sample IDZ-Average Diameter (nm)Polydispersity Index (PDI)Peak 1 Diameter (nm)Peak 1 % Intensity
HgO-NP-0185.20.1590.598.2
HgO-NP-02120.70.28135.495.5

This is a hypothetical data table to illustrate typical DLS results.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Levels and Unpaired Electrons

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. ekb.egyoutube.com It is particularly valuable for investigating paramagnetic centers, such as point defects, in crystalline solids like this compound. unito.it The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. youtube.com

The resulting EPR spectrum provides detailed information about the electronic structure and local environment of the paramagnetic species. A key parameter derived from the spectrum is the g-factor, which is a characteristic property of the unpaired electron in its specific environment. ciqtekglobal.comciqtekglobal.com Anisotropies in the g-factor can reveal the symmetry of the defect site. unito.it Furthermore, hyperfine interactions, which arise from the coupling of the electron spin with nearby nuclear spins, can provide information about the identity and number of neighboring atoms, thus helping to elucidate the precise structure of the defect. ekb.eg

While specific EPR studies on intrinsic defects in this compound are not extensively documented, the technique is well-suited for identifying and characterizing potential paramagnetic centers such as oxygen vacancies, interstitial mercury ions, or impurities. For example, in other metal oxides, oxygen vacancies that have trapped an electron (F-centers) are common paramagnetic defects that can be readily detected by EPR. protochips.com An EPR investigation of irradiated this compound could reveal the formation of such defects and provide their characteristic g-values.

Defect TypeHypothetical g-factorCharacteristics
Oxygen Vacancy (F⁺-center)~2.003Isotropic signal, indicating a symmetric environment.
Interstitial Hg⁺Anisotropicg-values would vary with the orientation of the crystal in the magnetic field.

This is a hypothetical data table to illustrate potential EPR findings.

In Situ Characterization Approaches in this compound Research

In situ characterization techniques are powerful tools for observing the dynamic changes in a material under real-time reaction conditions, such as during synthesis or thermal decomposition. researchgate.net These methods provide invaluable insights into reaction mechanisms, phase transformations, and the evolution of nanostructures.

In Situ X-ray Diffraction (XRD) allows for the monitoring of changes in the crystalline structure of this compound as a function of temperature or reaction environment. For instance, during the thermal decomposition of HgO, in situ XRD could track the disappearance of the characteristic diffraction peaks of this compound and the emergence of peaks corresponding to liquid mercury. researchgate.netmdpi.comresearchgate.net This would provide direct evidence of the phase transformation and allow for the determination of the temperature at which these changes occur.

In Situ Transmission Electron Microscopy (TEM) offers the ability to visualize morphological and structural changes at the nanoscale in real-time. nih.gov For example, in situ TEM could be used to observe the nucleation and growth of this compound nanoparticles during a hydrothermal synthesis, providing information on the growth kinetics and the factors that control the final particle size and shape. researchgate.net Similarly, the thermal decomposition of a single this compound nanocrystal could be observed, revealing the initiation sites of the decomposition and the dynamics of the formation of liquid mercury droplets.

These in situ approaches provide a deeper understanding of the fundamental processes governing the formation and decomposition of this compound, which is essential for the controlled synthesis of this material with desired properties.

Electrochemical Behavior and Advanced Applications of Mercuric Oxide

Fundamental Electrochemical Properties

The electrochemical behavior of mercuric oxide (HgO) is a critical aspect of its chemistry, underpinning its use in various applications, including electrochemical sensors and energy storage systems. The fundamental properties are dictated by the redox reactions of mercury species at electrode interfaces and the nature of the electrolyte medium.

Redox Mechanisms of Mercury Species on Electrode Surfaces

The electrochemical transformation of mercury involves the cycling between its elemental form (Hg(0)) and its divalent state (Hg(II)). copernicus.orgcopernicus.org In the context of this compound, the primary redox reaction involves the reduction of Hg(II) in the oxide to elemental mercury and the corresponding oxidation of elemental mercury back to this compound.

HgO + H₂O + 2e⁻ ⇌ Hg + 2OH⁻

This reaction is fundamental to the operation of mercury-mercuric oxide electrodes. researchgate.netresearchgate.net The process involves the transfer of two electrons. The oxidation of elemental mercury to Hg(II) can proceed in multiple steps, potentially involving the formation of intermediate Hg(I) species, although in many systems, Hg(II) is the more stable oxidation state. tandfonline.com The exact mechanism can be influenced by the presence of other ions and the pH of the solution. For instance, in atmospheric chemistry, the oxidation of elemental mercury is often initiated by species like atomic bromine, leading to the formation of Hg(II) compounds. copernicus.orgcopernicus.orgnih.gov While this is a gas-phase reaction, it highlights the fundamental redox transition of mercury.

Electrochemical Behavior in Aqueous and Molten Salt Electrolytes

The electrochemical characteristics of this compound are significantly dependent on the electrolyte environment.

Aqueous Electrolytes:

In aqueous solutions, particularly alkaline solutions, the mercury/mercuric oxide electrode behaves as a reversible electrode system. researchgate.netresearchgate.net Its potential is stable and reproducible, making it suitable as a reference electrode in alkaline media. researchgate.net The electrochemical behavior in aqueous solutions is influenced by factors such as pH and the presence of complexing agents. For example, the solubility of this compound, and thus the concentration of electroactive Hg²⁺ ions, is dependent on the acidity of the solution. tandfonline.com In acidic media, HgO dissolves to form Hg²⁺ ions. tandfonline.com The presence of oxygen can also affect the electrode potential. cdnsciencepub.com

Current-potential curves obtained on a smooth platinum micro-electrode in a hydrated solution of mercuric ions show a single cathodic wave corresponding to the two-electron reduction of Hg²⁺ to elemental mercury. tandfonline.com The reoxidation of the deposited mercury can show multiple peaks, which may be attributed to the oxidation of a thin film of pure mercury and mercury that has formed an alloy with the platinum electrode. tandfonline.com

Molten Salt Electrolytes:

Molten salts provide a high-temperature medium for electrochemical reactions that are not feasible in aqueous solutions. youtube.com In molten alkali hydroxides at 227°C, this compound's electrochemical behavior has been studied, revealing that Hg(II) appears to be the only stable oxidation state, with mercurous salts tending to disproportionate into elemental mercury and Hg(II). tandfonline.com The electrochemical window of the molten salt and the presence of impurities like water and oxides can significantly impact the redox processes. youtube.comunb.canrc.gov The kinetics of electrode reactions, including dissolution and deposition, are influenced by factors such as temperature and the composition of the molten salt. nasa.gov Research in molten salts like FLiNaK and NaCl-MgCl₂ is crucial for applications such as molten salt reactors, where understanding and monitoring the oxide concentration is vital for preventing corrosion. unb.canrc.gov

Solubility Product Determination in Electrochemical Systems

Electrochemical methods can be employed to determine the solubility product (Ksp) of sparingly soluble salts like this compound. By measuring the equilibrium potential of a mercury electrode in a solution saturated with this compound, the concentration of mercuric ions can be determined, which then allows for the calculation of the solubility product. tandfonline.com

For example, in molten alkali hydroxides at 227°C, the solubility product of this compound was experimentally determined to be K = 3m² mol² L⁻², which was in agreement with thermodynamic calculations. tandfonline.com This is achieved by relating the potential of the Hg/Hg²⁺ couple to the concentration of Hg²⁺ ions in the saturated solution. tandfonline.com

Concentration of Mercuric Ion (M)Potential (V) vs. N.S.E.
2.5 x 10⁻³2.03
5 x 10⁻³2.05
7.5 x 10⁻³2.06
1 x 10⁻²2.07
5 x 10⁻²2.12

Table 1: Equilibrium potentials of a mercury electrode as a function of mercuric ion concentration in molten alkali hydroxides. tandfonline.com

This compound-Modified Electrodes

The modification of electrode surfaces with this compound is a strategy to create sensors with specific electrochemical properties. These modified electrodes are particularly useful in electroanalysis.

Preparation and Characterization of this compound-Modified Carbon Paste Electrodes

This compound-modified carbon paste electrodes (HgO-CPEs) are typically prepared by mixing this compound with graphite (B72142) powder and a pasting liquid, such as paraffin (B1166041) oil. researchgate.netnus.edu.sg The resulting paste is then packed into an electrode body. cu.edu.eg The this compound can be either the red or yellow form, with the particle size and distribution of the HgO affecting the subsequent electrochemical performance. researchgate.net The yellow modification of this compound, having smaller particles, has been shown to provide better voltammetric characteristics. researchgate.net

Characterization of these electrodes often involves electrochemical techniques like cyclic voltammetry and stripping voltammetry, as well as microscopic methods to examine the surface morphology. researchgate.netabechem.com The in-situ formation of a mercury film on the electrode surface is achieved by applying a sufficiently negative potential to reduce the this compound within the paste to elemental mercury. researchgate.net This method avoids the need for handling solutions of toxic mercury salts for plating. nus.edu.sg

Voltammetric Properties of Modified Electrodes

HgO-modified electrodes exhibit distinct voltammetric properties that are advantageous for analytical applications, particularly stripping voltammetry for trace metal analysis. researchgate.net The in-situ generated mercury film on the carbon paste electrode has properties similar to those of a conventionally prepared mercury film electrode. researchgate.net

Influence of this compound Modification on Mercury Film Formation

The modification of carbon paste electrodes with this compound has been a subject of study for the electrochemical formation of mercury films. The properties of these films are significantly influenced by the specific crystalline form of this compound used—primarily the red and yellow modifications.

Research comparing the two forms has shown that the yellow modification of this compound yields better voltammetric characteristics for the resulting mercury film. This is attributed to the high distribution of its small particles. When an electrical potential is applied, the yellow HgO particles are reduced to form fine, well-distributed mercury droplets on the electrode surface. This process creates a mercury film with properties similar to those generated from a solution-based deposition of Hg(II) ions. In contrast, the red modification, having larger particles, results in a less uniform film.

The electrochemical formation of the mercury film from this compound incorporated into a carbon paste offers an alternative to the conventional method of depositing mercury from a solution containing Hg(II) ions. In one method, a potential of -0.95V (versus Ag/AgCl) is applied to the this compound-modified electrode to reduce the Hg(II) to metallic mercury, thereby forming the film. The superior performance of the film derived from yellow this compound makes it a more suitable choice for applications such as anodic stripping voltammetry for trace metal analysis.

Applications in Electrochemical Devices

This compound's electrochemical properties have led to its use in various specialized devices, from energy storage to sensor technology.

Role as an Electrode Material in Energy Storage Systems

This compound (HgO) serves as a key cathode material in a specific type of primary cell known as the mercury battery, or Ruben-Mallory battery. wikipedia.org These batteries are recognized for their high energy density and an exceptionally stable voltage output during discharge, maintaining a nearly constant 1.35 volts for most of their operational life. wikipedia.org

The core reaction involves a zinc anode and a this compound cathode in an alkaline electrolyte. wikipedia.org The stability and longevity of these batteries made them valuable for military applications, including metal detectors and communications equipment, starting in the 1940s. wikipedia.org Subsequently, their compact button cell form became common in consumer electronics like watches, calculators, and early hearing aids. wikipedia.orgnewmoa.org

However, due to the high mercury content, which can constitute up to 40% of the battery's weight, their use has been heavily restricted. zeromercury.org The "Mercury-Containing and Rechargeable Battery Management Act" of 1996, for example, banned the sale of this compound button cells in the United States. newmoa.org Despite these restrictions, larger this compound batteries continue to be utilized in specialized, high-reliability applications within the military, medical, and industrial sectors where a stable current and long service life are critical. newmoa.orgzeromercury.org

Table 1: Characteristics of this compound Batteries

FeatureDescription
Anode Material Zinc (Zn)
Cathode Material This compound (HgO)
Electrolyte Alkaline
Nominal Voltage 1.35 V
Discharge Profile Very flat, stable voltage
Key Advantage High energy density, stable voltage, long shelf life
Historical Uses Watches, hearing aids, cameras, calculators, military equipment wikipedia.orgnewmoa.org
Current Status Largely phased out due to mercury content; still used in some military and medical applications newmoa.orgzeromercury.org

Components in Solid Oxide Fuel Cells and Oxygen Generation Systems

Historically, this compound played a pivotal role in the discovery of oxygen. In the 1770s, scientists Joseph Priestley and Carl Wilhelm Scheele independently conducted experiments where heating this compound resulted in its decomposition into elemental mercury and a gas that vigorously supported combustion. wikipedia.orgwikipedia.orgmelscience.com This gas was later identified as oxygen. wikipedia.org The decomposition reaction is as follows:

2HgO(s) → 2Hg(l) + O₂(g)

This reaction demonstrates a fundamental method of oxygen generation from a metal oxide. melscience.com While historically significant, this compound is not used in modern oxygen generation systems or in contemporary Solid Oxide Fuel Cells (SOFCs). Modern SOFCs operate at very high temperatures (typically 600-1000 °C) and rely on ceramic materials like yttria-stabilized zirconia (YSZ) or doped cerium oxide as the solid electrolyte to transport oxygen ions. wikipedia.orgchalmers.se These materials offer better stability, performance, and safety under the demanding operating conditions of SOFCs compared to this compound, which decomposes at a lower temperature (around 500 °C) and presents significant toxicity hazards. wikipedia.orgwikipedia.org

Advanced Sensor Development Utilizing this compound

While many modern sensors are designed to detect the presence of mercury ions in the environment, this compound itself is a critical component in the construction of certain electrochemical sensors. nih.govmdpi.com Specifically, it is used in the fabrication of Mercury/Mercuric Oxide (Hg/HgO) reference electrodes. beyond-battery.com

A reference electrode is a fundamental part of a three-electrode electrochemical cell, providing a stable and well-defined potential against which the potential of the working electrode is measured. beyond-battery.com The Hg/HgO electrode is particularly suited for use in alkaline (basic) solutions, where other common reference electrodes like the silver/silver chloride (Ag/AgCl) electrode may not be stable. beyond-battery.com These electrodes are filled with a potassium hydroxide (B78521) solution and have a standard electrode potential of +0.098 V versus the standard hydrogen electrode.

The stability of the Hg/HgO electrode in basic environments makes it a valuable tool in electrochemical research and analysis, including studies on alkaline batteries, electrodeposition, and corrosion in alkaline media. Its use is an example of an advanced application where the specific chemistry of this compound is leveraged for precise measurement.

Catalytic Chemistry of Mercuric Oxide

Photocatalytic Activity of Mercuric Oxide

This compound has emerged as a promising photocatalyst, particularly under visible light irradiation, owing to its narrow bandgap and efficient generation of reactive oxygen species.

Degradation of Organic Pollutants (e.g., Dyes) under Visible-Light Irradiation

Research has shown that this compound can effectively degrade organic pollutants, such as industrial dyes, when exposed to visible light. For instance, HgO has been successfully employed for the photocatalytic degradation of Rhodamine B (RhB), a common water contaminant. nih.gov The efficiency of this degradation is influenced by factors such as the pH of the solution. nih.gov The photocatalytic process involves the generation of electron-hole pairs upon light absorption by the this compound nanoparticles. These charge carriers then initiate redox reactions that break down the complex organic dye molecules into simpler, less harmful substances. mcgill.cananochemres.org

The following table summarizes the photocatalytic degradation of an organic dye using a metal oxide catalyst, illustrating the typical parameters and outcomes of such processes.

Table 1: Example of Photocatalytic Degradation of an Organic Dye

Parameter Value
Catalyst CuO Nanoparticles
Pollutant Rhodamine B (RhB)
Initial Dye Concentration 1.2 x 10⁻⁵ M
Catalyst Loading 0.118 g / 100 mL
Light Source Halogen Lamp (Visible Light)
Irradiation Time 180 min
pH 10
Degradation Efficiency 61.49%

Data sourced from a study on the photocatalytic degradation of Rhodamine B using copper oxide nanoparticles, which provides a comparative example of metal oxide photocatalysis. ajchem-a.com

Mechanisms of Photogenerated Carrier Separation and Oxidation Ability

The photocatalytic efficiency of this compound is largely attributed to the effective separation of photogenerated electron-hole pairs and the strong oxidizing power of the resulting holes. nih.gov When HgO absorbs photons with energy greater than its bandgap, electrons are excited from the valence band to the conduction band, leaving behind positively charged holes in the valence band.

The separation of these charge carriers is crucial to prevent their recombination, which would dissipate the absorbed light energy as heat. Once separated, the holes can directly oxidize adsorbed organic pollutant molecules. Alternatively, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov These radicals are powerful, non-selective oxidizing agents that can mineralize a wide range of organic pollutants. mdpi.com The electrons in the conduction band can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can also contribute to the degradation process. mdpi.com The ability of this compound to promote the formation of these reactive oxygen species is a key factor in its photocatalytic activity. bohrium.com

Role of this compound in Organic Synthesis Reactions

This compound serves as a valuable reagent and catalyst in various organic synthesis reactions, particularly in oxidative transformations and the preparation of heterocyclic compounds.

Oxidative Cyclizations in Complex Molecule Synthesis

This compound has been utilized in oxidative cyclization reactions to construct complex molecular architectures. A notable example is its application in the total synthesis of (+)-cyperolone, a type of terpene. nih.gov In the final step of this synthesis, this compound, in the presence of aqueous sulfuric acid and acetone, was used to effectively transform a terminal alkyne into the desired ketone, facilitating the cyclization to yield the natural product. nih.gov This transformation highlights the role of HgO in promoting the hydration of alkynes, a key step in many oxidative cyclization cascades.

Catalysis for Specific Organic Compound Preparations (e.g., Piperazines, Quinolines, Quinolones)

This compound has been reported to catalyze the synthesis of several important classes of heterocyclic compounds.

Piperazines: this compound has been used to mediate the one-pot synthesis of substituted piperazines. nih.gov This method involves the oxidative diamination of olefins with N-protected ethylene (B1197577) diamine. The use of mercuric(II) oxide in conjunction with tetrafluoroboric acid has been shown to provide good to excellent yields of the desired piperazine (B1678402) derivatives. nih.gov

Quinolines and Quinolones: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through various methods. One of the classical methods is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgpharmaguideline.com While various catalysts are employed for this reaction, this compound has been mentioned as a catalyst for the preparation of quinoline (B57606) derivatives. nih.gov The synthesis of quinolones, another important class of heterocyclic compounds, often involves the cyclization of anilines with other reagents. jocpr.commdpi.comnih.gov The catalytic role of this compound in these specific syntheses facilitates the necessary oxidative steps and ring closures.

The following table provides an example of the yields for a Friedländer synthesis of quinolines using a different catalyst, illustrating the typical outcomes for this type of reaction.

Table 2: Example of Friedländer Synthesis of Quinolines

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Yield (%)
2-aminoacetophenone Acetylacetone g-C₃N₄-(CH₂)₃-SO₃H Ethanol - 97
2-aminobenzophenone Ethyl acetoacetate g-C₃N₄-(CH₂)₃-SO₃H Ethanol - 86
2-amino-5-chlorobenzophenone Acetylacetone g-C₃N₄-(CH₂)₃-SO₃H Ethanol - 92

Data sourced from a study on Friedländer synthesis using a Brønsted acid functionalized g-C₃N₄ catalyst, providing a comparative example of quinoline synthesis yields. nih.gov

Heterogeneous Catalysis for Mercury Oxidation Control

The control of elemental mercury (Hg⁰) emissions from sources such as coal-fired power plants is a significant environmental challenge. One promising strategy is the catalytic oxidation of volatile and less reactive Hg⁰ to its oxidized form (Hg²⁺), which is more water-soluble and can be more easily captured by flue gas desulfurization systems. bohrium.comsjtu.edu.cn Various metal oxides have been investigated as catalysts for this process. sjtu.edu.cn

While this compound is the product of Hg⁰ oxidation, its role as a catalyst for this reaction is also a subject of study. The catalytic oxidation of elemental mercury over metal oxide surfaces is a heterogeneous process where the catalyst provides active sites for the reaction between mercury and oxidizing agents present in the flue gas, such as oxygen and hydrogen chloride. The performance of these catalysts is evaluated based on their ability to convert Hg⁰ to Hg²⁺ under various flue gas conditions.

The following table presents data on the catalytic oxidation of elemental mercury using a manganese-based catalyst, which serves as a representative example of the performance of metal oxide catalysts in this application.

Table 3: Example of Catalytic Oxidation of Elemental Mercury

Catalyst Temperature (K) HCl Concentration (ppm) SO₂ Presence Hg⁰ Oxidation Efficiency (%)
Mo(0.03)-Mn/γ-Al₂O₃ 423 20 With 500 ppm SO₂ 95
Mn/γ-Al₂O₃ 423 20 With 500 ppm SO₂ 48
Mo(0.01)-Mn/γ-Al₂O₃ 423 20 With 500 ppm SO₂ 87

Data sourced from a study on the catalytic oxidation of elemental mercury over a modified manganese/alumina (B75360) catalyst, providing a comparative example of catalyst performance.

Catalytic Oxidation of Elemental Mercury in Flue Gas

The removal of mercury from the flue gas of industrial sources, particularly coal-fired power plants, is a significant environmental objective. nih.govbohrium.com Mercury exists in flue gas in three primary forms: elemental mercury (Hg⁰), oxidized mercury (Hg²⁺), and particulate-bound mercury (Hgᵖ). sjtu.edu.cn Of these, elemental mercury is the most challenging to capture due to its high volatility and low water solubility. bohrium.comsjtu.edu.cn Consequently, a promising strategy for mercury abatement is the catalytic oxidation of elemental mercury to its oxidized state (Hg²⁺), such as mercuric chloride (HgCl₂) or this compound (HgO). nih.govutk.edu Oxidized mercury species are more readily captured by existing air pollution control devices, such as wet flue gas desulfurization (WFGD) systems, due to their higher solubility. nih.govacs.org

The fundamental principle involves passing the flue gas over a catalyst that facilitates the reaction between elemental mercury and oxidizing agents present in the gas stream, such as oxygen and hydrogen chloride (HCl). utk.edumdpi.com While the final product captured in scrubbers is often water-soluble mercuric chloride, this compound can be a critical intermediate in the catalytic process. nih.govacs.org One proposed mechanism involves the initial adsorption and oxidation of elemental mercury on the catalyst surface to form this compound (HgO). nih.govacs.org This surface-bound HgO can then either desorb from the catalyst or react with HCl in the flue gas to form gaseous HgCl₂, which is subsequently removed downstream. nih.gov The heterogeneous reaction on the catalyst surface is a key pathway for promoting the oxidation of elemental mercury. mater-rep.com Research has focused on several categories of catalysts, including selective catalytic reduction (SCR) catalysts, carbon-based materials, noble metals, and various metal oxides. nih.govacs.org

Influence of Catalyst Composition and Operating Conditions on Oxidation Efficiency

The efficiency of catalytic mercury oxidation is highly dependent on both the specific composition of the catalyst and the operational parameters under which it is employed. utk.edumater-rep.com Researchers have extensively studied various materials, including transition metal oxides, to optimize the conversion of Hg⁰ to Hg²⁺. utk.eduscilit.com

Catalyst Composition: The choice of active metal oxides and support materials is critical. Transition metal oxides such as manganese oxide (MnOx), copper oxide (CuO), cerium oxide (CeO₂), and vanadium pentoxide (V₂O₅) have been investigated for their catalytic activity. utk.edumater-rep.com Manganese oxides, in particular, have shown significant performance in capturing Hg⁰, with the adsorbed mercury being identified in the form of this compound (HgO). acs.org The support material, such as alumina (Al₂O₃) or titania (TiO₂), also plays a crucial role. sjtu.edu.cnacs.org

Doping the primary catalyst with other metals can substantially enhance its activity and stability. For instance, modifying a manganese-alumina (Mn/α-Al₂O₃) catalyst with molybdenum (Mo) has been shown to dramatically improve Hg⁰ oxidation efficiency, even surpassing the performance of some noble metal catalysts like palladium. sjtu.edu.cnacs.org The addition of cerium to catalysts can also improve performance, especially under high SO₂ conditions. researchgate.net

Table 1: Effect of Catalyst Composition on Hg⁰ Oxidation Efficiency
Catalyst SystemSupportDopant/PromoterKey FindingReference
MnOₓAl₂O₃NoneDemonstrated significant adsorption and catalytic oxidation, forming HgO as an intermediate. acs.org
Mn/α-Al₂O₃α-Al₂O₃Molybdenum (Mo)Mo-doping increased Hg⁰ oxidation from 48% to over 95% at 423 K in the presence of SO₂. sjtu.edu.cnacs.org
V₂O₅-WO₃TiO₂Ruthenium(IV) oxide (RuO₂)RuO₂ modification significantly enhanced Hg⁰ conversion on SCR catalysts. utk.edu
CuOTiO₂NoneInvestigated as a catalyst for gas-phase Hg⁰ oxidation. mater-rep.com
VariousTiO₂Cerium (Ce)Addition of cerium improved catalyst performance under high SO₂ concentrations. researchgate.net
V₂O₅TiO₂BromineBromine doping significantly improved mercury oxidation efficiency compared to the undoped catalyst. jmaterialscience.com

Operating Conditions: Key operating parameters that influence oxidation efficiency include temperature and flue gas composition (e.g., HCl, SO₂, NO, and NH₃ concentrations).

Temperature: The optimal temperature for mercury oxidation varies depending on the catalyst. Many conventional SCR catalysts operate at higher temperatures (300–400 °C). utk.edu However, there is significant interest in developing catalysts that are effective at lower temperatures (100-200°C), which would allow them to be placed downstream of particulate control devices, minimizing deactivation by fly ash. sjtu.edu.cn

HCl Concentration: Hydrogen chloride is a critical component for effective mercury oxidation over many catalysts. utk.edu The oxidation efficiency generally increases with higher HCl content in the flue gas, as HCl is the source of chlorine for the formation of HgCl₂. utk.eduuab.edu Experiments with V₂O₅/TiO₂ SCR catalysts showed that 64% of mercury was oxidized in the presence of 50 ppmv HCl. utk.edu

Oxygen (O₂): Oxygen is indispensable for the chemisorption process where adsorbed Hg⁰ is first oxidized to HgO on the catalyst surface. nih.gov

Table 2: Influence of Operating Conditions on Hg⁰ Oxidation
ParameterConditionCatalystObserved EffectReference
TemperatureIncreased from 423 K to 523 KMn/α-Al₂O₃Hg⁰ removal efficiency increased from 73% to 84%. sjtu.edu.cn
HCl ConcentrationPresence of 20 ppm HClMnOₓ/Al₂O₃Catalytic oxidation became the dominant removal mechanism, with efficiency up to 90%. acs.org
Mo Doping Ratio (Mo:Mn)Increased from 0 to 0.03Mo-Mn/α-Al₂O₃Hg⁰ oxidation efficiency increased from 48% to 95% (at 423 K, with SO₂). sjtu.edu.cnacs.org
Flue Gas LocationUpstream vs. Downstream of ESPGeneral Hg CatalystUpstream placement (high temp, high dust) accelerates catalyst deactivation. sjtu.edu.cnutk.edu

Inhibition and Promotion Effects in Catalytic Mercury Oxidation

The chemical environment of flue gas contains various components that can either enhance (promote) or hinder (inhibit) the activity of mercury oxidation catalysts.

Promotion Effects:

Hydrogen Chloride (HCl): As previously noted, HCl is a primary promoter for mercury oxidation. utk.edu It is essential for the conversion of elemental mercury into mercuric chloride, which is easily captured. uab.eduuab.edu The reaction can proceed via the Deacon reaction mechanism, where HCl is first oxidized to active chlorine species that then react with Hg⁰. nih.gov

Nitrogen Oxides (NOₓ): In the absence of ammonia, NO has been observed to promote mercury oxidation on SCR catalysts. uab.eduuab.edu

Inhibition Effects:

Ammonia (NH₃): Ammonia, which is injected into the flue gas for the selective catalytic reduction (SCR) of NOₓ, is a significant inhibitor of mercury oxidation. utk.eduuab.edu The inhibitory effect becomes more pronounced as the NH₃/NO ratio approaches stoichiometric levels and with decreasing HCl concentrations. uab.eduuab.edu

Sulfur Dioxide (SO₂): SO₂ is a well-documented inhibitor of catalytic mercury oxidation, particularly at lower temperatures. sjtu.edu.cnacs.org It can compete with mercury for active sites on the catalyst surface or lead to the formation of sulfates that block pores and active sites, causing deactivation. sjtu.edu.cnnih.gov For an unmodified Mn/α-Al₂O₃ catalyst at 423 K, the presence of 500 ppm SO₂ caused the Hg⁰ oxidation efficiency to drop sharply from 73% to 48%. sjtu.edu.cn

Carbon Monoxide (CO): CO can have a strong inhibitory effect on mercury oxidation, especially at low concentrations of HCl. uab.eduuab.edu This suggests that variations in CO content in flue gas could be a source of uncertainty in mercury oxidation performance. uab.edu

Water (H₂O): The presence of water, especially in combination with SO₂, can have a toxic effect on the performance of some catalysts for Hg⁰ removal. nih.gov

Table 3: Summary of Inhibition and Promotion Effects
Flue Gas ComponentEffectMechanism/ObservationReference
HClPromotionEssential for the formation of HgCl₂, a readily captured species. utk.eduuab.edu
NO (in absence of NH₃)PromotionPromotes oxidation on SCR catalysts. uab.eduuab.edu
NH₃InhibitionCompetes for active sites on SCR catalysts, hindering Hg⁰ oxidation. utk.eduuab.eduuab.edu
SO₂InhibitionInhibits Hg⁰ adsorption and catalytic activity, especially at lower temperatures. More pronounced on unmodified catalysts. sjtu.edu.cnacs.org
COInhibitionStrong inhibitory effect, particularly at low HCl levels. uab.eduuab.edu
H₂O + SO₂InhibitionCoexisting H₂O and SO₂ have a toxic effect on Hg⁰ removal performance. nih.gov

Advanced Catalytic Systems for Mercury Oxidation

Bimetallic and Modified Catalysts: The use of bimetallic catalysts or catalysts modified with dopants has shown great promise. Molybdenum-doped manganese catalysts (Mo-Mn/α-Al₂O₃) exhibit excellent activity and superior sulfur tolerance at lower temperatures. sjtu.edu.cnacs.org Bimetallic single-atom catalysts, such as Platinum-Palladium pairs on a TiO₂ support (PtPdSA-TiO₂), are being explored for their unique ability to activate chemical bonds under mild conditions, a principle that could be applied to mercury oxidation. acs.org

Noble Metal Catalysts: Noble metals like gold (Au) and palladium (Pd) are highly effective catalysts for mercury oxidation. bohrium.comacs.org They can achieve high conversion rates and are sometimes more resistant to poisoning by flue gas components like SO₂. acs.orgcapes.gov.br For example, Pd/Al₂O₃ catalysts have demonstrated mercury oxidation efficiencies of 50-80% in simulated flue gas. acs.org However, their high cost is a significant barrier to widespread industrial application. sjtu.edu.cn

Low-Temperature Catalysts: A major research direction is the development of catalysts that operate efficiently at lower temperatures (below 200°C). sjtu.edu.cngoogle.com This would allow for their placement after particulate and SO₂ controls, protecting the catalyst from fly ash and high SO₂ concentrations, thus extending its operational life. Catalysts based on manganese oxides modified with molybdenum on carbon nanotubes are one example of systems being studied for low-temperature applications. researchgate.net

Halogen-Doped Catalysts: The introduction of halogens, particularly bromine, into the catalyst structure has been shown to significantly enhance mercury oxidation. A study on bromine-doped vanadia/titania catalysts found that the doped samples had markedly higher oxidation activity compared to the undoped control, with performance peaking at a specific bromine-to-titanium ratio. jmaterialscience.com This approach can reduce the need to inject expensive bromine compounds into the boiler. researchgate.net

Regenerable Catalysts: Catalyst deactivation due to poisoning by flue gas constituents (e.g., SO₂, arsenic, lead) is a critical issue for industrial applications. acs.orgnih.gov Therefore, developing catalysts that can be easily regenerated is an important area of research. Studies have shown that catalysts deactivated by adsorbed species can be regenerated, for example, by thermal treatment or by rinsing with specific chemical agents to strip off the adsorbed mercury and other poisons, restoring catalytic activity. acs.orgnih.govmdpi.com

Environmental Biogeochemistry and Transformation Pathways of Mercury Compounds with Focus on Mercuric Oxide Relevance

Environmental Cycling and Speciation of Mercury

The environmental biogeochemical cycle of mercury is a complex process involving the transport and transformation of mercury through the atmosphere, hydrosphere, lithosphere, and biosphere. wikipedia.orgsustainability-directory.comsustainability-directory.com Mercury is released into the environment from both natural sources, such as volcanoes and the weathering of minerals like cinnabar (mercuric sulfide), and anthropogenic activities, including coal combustion and mining. wikipedia.orgmit.edu Once emitted, mercury can travel long distances in the atmosphere, primarily in its elemental form (Hg(0)). canada.caannualreviews.org

Mercury exists in the environment in several chemical forms, or species, which dictate its mobility, toxicity, and fate. eurofinsus.com The primary oxidation states are elemental mercury (Hg(0)), mercurous mercury (Hg(I)), and mercuric mercury (Hg(II)). wikipedia.org Mercuric oxide (HgO) is a significant compound of mercuric mercury. lehigh.edu In aquatic and terrestrial systems, elemental mercury can be oxidized to inorganic Hg(II) compounds. mit.eduprinceton.edu This inorganic mercury can then be transformed into highly toxic organic forms, most notably methylmercury (B97897) (CH₃Hg⁺), which bioaccumulates in food webs. canada.caeurofinsus.comusgs.gov

The speciation of mercury in soil and water is influenced by a multitude of environmental factors. pjoes.comaimspress.com In aquatic systems, Hg(II) can form complexes with various inorganic and organic ligands. pjoes.comepa.gov The presence of dissolved organic matter (DOM) and sulfide (B99878) ions is particularly important in controlling the speciation and bioavailability of Hg(II). pjoes.comcnrs-imn.fr In sediments, mercury is often bound to organic matter and sulfides, which can reduce its availability for microbial transformation. pjoes.comepa.gov The continuous cycling of mercury means it can persist in the environment for centuries, moving between different reservoirs before eventually being sequestered in deep-ocean sediments. mit.eduannualreviews.org

Redox Transformations of Mercury in Aquatic and Atmospheric Systems

Redox (oxidation-reduction) reactions are fundamental to the environmental cycling of mercury, controlling the conversion between its elemental and oxidized states. princeton.edumdpi.com These transformations significantly impact mercury's volatility, solubility, and bioavailability. mdpi.comfrontiersin.org As a key Hg(II) compound, this compound is intrinsically linked to these redox processes, being both a product of oxidation and a reactant in reduction pathways.

Sunlight plays a crucial role in mediating the redox transformations of mercury in both atmospheric and aquatic environments. mdpi.comepa.gov Photochemical reactions can either oxidize elemental mercury (Hg(0)) to mercuric mercury (Hg(II)) or reduce Hg(II) to Hg(0). epa.govresearchgate.net

In the atmosphere, gaseous elemental mercury can be oxidized to reactive Hg(II) compounds through reactions initiated by photochemically produced radicals like bromine. pnas.org These oxidized forms, which would include species that can lead to the formation of this compound upon deposition, are more water-soluble and are readily deposited onto land and water surfaces. mit.edupnas.org Conversely, recent studies have highlighted that oxidized mercury species (Hg(I) and Hg(II)) can be photochemically reduced back to elemental mercury in the atmosphere, a process that competes with oxidation and influences the atmospheric lifetime of mercury. pnas.org

In aquatic systems, the photoreduction of Hg(II) to Hg(0) is a significant process. umich.eduresearchgate.net This can occur through direct photolysis of Hg(II) complexes, such as Hg(OH)₂, or, more commonly, through indirect pathways involving dissolved organic matter (DOM). epa.govumich.edu DOM absorbs sunlight and produces reactive intermediates that can reduce Hg(II) species. epa.gov The rate of these photoreactions is often much faster than dark reactions. mdpi.com Conversely, photooxidation of Hg(0) to Hg(II) can also occur, often facilitated by radicals like the hydroxyl radical (OH•) and carbonate radical (CO₃⁻•). mdpi.com

Table 1: Key Photochemical Reactions of Mercury in the Environment

Reaction TypeProcessEnvironmental CompartmentKey Reactants/MediatorsResulting SpeciesCitation
OxidationHg(0) → Hg(II)AtmosphereBromine atoms (Br)Reactive Hg(II) compounds pnas.org
ReductionHg(II) → Hg(0)AtmosphereSunlightElemental Mercury (Hg(0)) pnas.org
ReductionHg(II) → Hg(0)Aquatic SystemsSunlight, Dissolved Organic Matter (DOM)Elemental Mercury (Hg(0)) epa.govumich.edu
OxidationHg(0) → Hg(II)Aquatic SystemsHydroxyl radical (OH•), Carbonate radical (CO₃⁻•)Mercuric Mercury (Hg(II)) mdpi.com

In the absence of light, abiotic redox reactions of mercury still occur in natural waters, particularly in deeper waters and sediments. mdpi.com The primary abiotic pathway for the dark reduction of Hg(II) to Hg(0) involves natural organic matter (NOM). mdpi.com Specific functional groups within the complex structure of NOM can donate electrons to reduce mercuric ions. mdpi.com

Microorganisms play a pivotal role in the transformation of mercury in the environment, significantly influencing its fate, transport, and toxicity. researchgate.netnih.gov These processes include the reduction of inorganic mercury, and most importantly, the methylation of mercury. researchgate.netnsf.gov

Certain bacteria possess the ability to reduce Hg(II) to the less toxic and more volatile Hg(0) as a detoxification mechanism. oup.com However, the most significant microbial transformation in terms of environmental risk is methylation. nih.gov Specific anaerobic microorganisms, such as sulfate-reducing bacteria (SRB) and iron-reducing bacteria (FeRB), can convert inorganic Hg(II) into methylmercury (MeHg). nsf.govnih.govnih.gov The genetic basis for this transformation has been linked to the hgcA and hgcB genes. oup.comnih.gov The production of methylmercury is a critical concern because it is a potent neurotoxin that biomagnifies in aquatic food webs. canada.caeurofinsus.com

Conversely, other microbial processes can lead to the degradation of methylmercury, known as demethylation. nih.gov This can occur through either oxidative or reductive pathways, converting methylmercury back to inorganic Hg(II) and methane (B114726) or carbon dioxide. nih.gov The balance between microbial methylation and demethylation determines the net production and accumulation of methylmercury in an ecosystem. nih.gov

Table 2: Major Microbially-Mediated Mercury Transformations

ProcessTransformationKey MicroorganismsEnvironmental ConditionsSignificanceCitations
MethylationHg(II) → CH₃Hg⁺Sulfate-reducing bacteria (SRB), Iron-reducing bacteria (FeRB)Anoxic (oxygen-poor)Production of highly toxic, bioaccumulative methylmercury nsf.govnih.govnih.gov
DemethylationCH₃Hg⁺ → Hg(II)Various bacteriaAerobic and anaerobicDegradation of methylmercury nih.govnih.gov
ReductionHg(II) → Hg(0)Various bacteriaAerobic and anaerobicDetoxification, volatilization of mercury oup.com

Interaction of Mercury with Environmental Matrices and Components

The behavior and bioavailability of mercury, including compounds like this compound, are heavily influenced by its interactions with various components of soil and sediment. aimspress.comnih.gov Sorption and binding mechanisms control the partitioning of mercury between solid and dissolved phases, which in turn affects its mobility and availability for biological uptake and transformation. unit.noenviro.wiki

In soils and sediments, mercuric mercury (Hg(II)) has a strong affinity for several environmental sorbents. pjoes.com These include:

Organic Matter: Dissolved and particulate organic matter, particularly humic and fulvic acids, are highly effective at binding Hg(II). pjoes.comresearchgate.net The presence of thiol groups (-SH) in organic matter results in the formation of strong covalent bonds with mercury. cnrs-imn.fr This binding can reduce the bioavailability of mercury for methylation. cnrs-imn.frnih.gov However, under certain conditions, organic matter can also enhance mercury methylation. nih.govresearchgate.net

Sulfide Minerals: In anoxic environments, Hg(II) readily reacts with sulfide ions (S²⁻) to form highly insoluble mercury sulfide (HgS), such as cinnabar or metacinnabar. pjoes.comcnrs-imn.fr This precipitation is a major sink for mercury in sediments, effectively immobilizing it. pjoes.com

Clay Minerals and Metal Oxides: Clay minerals and iron and manganese oxides and hydroxides also provide surfaces for the adsorption of mercury. pjoes.comepa.gov While generally considered less significant for mercury binding compared to organic matter and sulfides, these interactions still contribute to the retention of mercury in soils and sediments. pjoes.com

The strength and nature of these binding mechanisms are dependent on environmental conditions such as pH, redox potential, and the concentration of competing ions. aimspress.comepa.gov Engineered sorbents, such as activated carbon and thiol-modified materials, have also been developed to specifically target and immobilize mercury in contaminated environments. nih.govosti.govornl.gov

Table 3: Common Environmental Sorbents for Mercuric Mercury (Hg(II))

SorbentPrimary Binding MechanismEnvironmental SignificanceCitations
Organic Matter (Humic/Fulvic Acids)Complexation, especially with thiol groupsReduces bioavailability but can also facilitate transport and methylation pjoes.comcnrs-imn.frnih.gov
Sulfide Minerals (e.g., HgS)PrecipitationMajor immobilization pathway in anoxic sediments pjoes.comcnrs-imn.fr
Clay MineralsAdsorptionContributes to retention in soils and sediments pjoes.comepa.gov
Iron and Manganese OxidesAdsorptionInfluences mercury mobility, especially at redox boundaries epa.gov
Engineered Sorbents (e.g., Activated Carbon, Thiol-SAMMS)Adsorption, ComplexationUsed for remediation of contaminated sites nih.govosti.govornl.gov

Role of Natural Organic Matter in Mercury Redox Cycling

Natural organic matter (NOM) plays a significant and complex role in the redox cycling of mercury, influencing the transformation between mercuric mercury (Hg(II)), such as in this compound, and elemental mercury (Hg(0)). samcotech.comacs.orgnih.gov This process is critical as it affects the fate, transport, and bioavailability of mercury in aquatic and terrestrial environments. acs.orgnih.gov The interaction is characterized by a dual role, where NOM can both reduce Hg(II) and oxidize Hg(0) depending on the specific functional groups within the NOM and the prevailing environmental conditions. samcotech.comacs.orgnih.gov

Under anoxic (oxygen-deficient) conditions, certain functional groups within reduced NOM can act as electron donors, facilitating the reduction of Hg(II) to the more volatile Hg(0). acs.orgresearchgate.net Research has identified reduced quinone and hydroquinone (B1673460) moieties within the NOM structure as the primary agents responsible for this reduction. acs.orgnih.gov The rate of this reduction can be significant, with initial rates observed between 0.4 to 5.5 h⁻¹, which is notably faster than photochemical reduction in surface waters. samcotech.comacs.org

Conversely, NOM also contains functional groups that can oxidize Hg(0) back to Hg(II). samcotech.comacs.org This oxidative process is primarily controlled by thiol functional groups (-SH) present in the organic matter. acs.orgnih.govacs.org The mechanism involves an oxidative complexation, where elemental mercury is oxidized and strongly binds to the thiolate ligands. acs.orgresearchgate.netacs.org The high affinity of mercury for thiol groups is a well-established principle in its biogeochemistry. nih.govwikipedia.org

The balance between these opposing reduction and oxidation reactions is heavily influenced by the ratio of NOM to mercury (NOM:Hg). mdpi.compnas.org

At low NOM:Hg ratios , the reduction of Hg(II) by quinone-like moieties tends to dominate. pnas.orgnih.gov

At high NOM:Hg ratios , the oxidation of Hg(0) through complexation with an increased number of available thiol groups can become the prevailing process, offsetting the initial reduction. mdpi.compnas.org

Remediation Strategies for Mercury-Contaminated Media Involving this compound

Remediation of media contaminated with mercury compounds, including this compound, involves strategies aimed at either removing the mercury or converting it to a less mobile and less toxic form. taylorfrancis.com These strategies can be broadly categorized into thermal, physical, and chemical (hydrometallurgical) methods. taylorfrancis.com

Leaching Technologies for Mercury Extraction (e.g., Thiosulfate (B1220275) Solutions)

Leaching technologies, also known as soil washing, utilize aqueous solutions to solubilize and extract contaminants from solid matrices like soil and sediment. researchgate.net For mercury contamination, particularly from compounds like this compound, thiosulfate solutions have proven to be an effective lixiviant (leaching agent). researchgate.netmdpi.com The process relies on the formation of stable, soluble mercury-thiosulfate complexes. mdpi.comubc.ca

The dissolution of this compound (HgO) in a sodium thiosulfate (Na₂S₂O₃) solution can be represented by the following reaction: HgO(s) + nS₂O₃²⁻(aq) + H₂O(l) ⇌ [Hg(S₂O₃)n]²⁻²ⁿ(aq) + 2OH⁻(aq) researchgate.net

Research has shown that this leaching process is rapid, with studies indicating that nearly all this compound can be dissolved within five minutes under optimal conditions. mdpi.com The efficiency of this process is influenced by several key parameters. researchgate.netmdpi.com

A study on the leaching of pure this compound with sodium thiosulfate solutions revealed the following findings: mdpi.com

Effect of Thiosulfate Concentration: The rate of mercury extraction increases with higher concentrations of sodium thiosulfate, up to a certain point. In one study, the optimal concentration was found to be around 0.01 M, after which the leaching rate showed little to no increase. researchgate.netmdpi.com

Effect of pH: The initial pH of the solution was found to have a minimal effect on the rate of this compound dissolution. researchgate.netmdpi.com

ParameterEffect on this compound LeachingResearch Finding/Observation
Thiosulfate ConcentrationIncreases extraction rate up to an optimum levelThe leaching rate increases significantly as Na₂S₂O₃ concentration rises from 0.001 M to 0.01 M. Further increases show diminishing returns. researchgate.netmdpi.com
TemperatureSlightly increases extraction rateThe process is endothermic. An apparent activation energy of 23.3 kJ/mol indicates mixed diffusion and chemical reaction control. mdpi.com
Initial pHLittle to no effect on extraction rateThe dissolution rate of pure this compound was not significantly impacted by the initial solution pH. researchgate.netmdpi.com

The use of thiosulfate provides an effective method for extracting this compound from contaminated solids, transferring the mercury into a liquid phase that can then be treated for recovery. mdpi.com

Detoxification and Recovery of Mercury from Waste Streams

Once mercury is leached into a solution or as part of treating industrial waste streams, various technologies are employed for its detoxification and recovery. taylorfrancis.com These methods aim to either remove mercury from the liquid phase or recover it in a pure form from solid or liquid wastes. taylorfrancis.com

Thermal Treatment is a common and effective method for waste containing mercury compounds like this compound. taylorfrancis.com

Retorting or Roasting: This process involves heating the mercury-contaminated waste in a controlled environment. taylorfrancis.com this compound decomposes at elevated temperatures (desorption temperatures for HgO are reported above 450-500 °C), releasing mercury as a vapor. core.ac.uk This mercury vapor is then collected and cooled in a condensation system to recover liquid elemental mercury. taylorfrancis.com This technology is widely used due to its high efficiency in removing mercury from solid matrices. taylorfrancis.com

Hydrometallurgical Processes are used to treat mercury-containing liquids, such as the leachate generated from soil washing. youtube.com

Chemical Precipitation: This is one of the most common and economical methods for removing mercury from industrial wastewater. samcotech.comnetsolwater.com A precipitating agent is added to the solution, which reacts with dissolved mercuric ions (Hg²⁺) to form an insoluble mercury compound that can be separated by filtration or sedimentation. netsolwater.comolympianwatertesting.com Common precipitants include:

Sodium Sulfide (Na₂S): Reacts with Hg²⁺ to form highly insoluble mercury sulfide (HgS). olympianwatertesting.com

Hydroxides (e.g., Calcium Hydroxide): Can precipitate mercury as mercury hydroxide (B78521), often as part of a co-precipitation process with other metal hydroxides. olympianwatertesting.com

Organosulfides: Compounds like dimethyldithiocarbamate (B2753861) can also be used to effectively precipitate mercury. acs.org

The resulting mercury-rich sludge from precipitation can be further treated, often by thermal methods, to recover the mercury. samcotech.com

TechnologyDescriptionRelevance to this compoundTypical Application
Thermal Desorption/RetortingHeating waste to volatilize mercury, which is then condensed and collected as liquid metal. taylorfrancis.comDirectly treats solid waste containing HgO by decomposing it at high temperatures. core.ac.ukContaminated soils, sludges, industrial solid wastes.
Chemical PrecipitationAdding chemicals to an aqueous solution to convert dissolved mercury into an insoluble solid for removal. olympianwatertesting.comTreats wastewater or leachate containing dissolved Hg²⁺ that may have originated from the dissolution of HgO.Industrial wastewater, leachate from soil washing. samcotech.comnetsolwater.com

The selection of a specific remediation strategy depends on the form and concentration of mercury, the nature of the contaminated medium, and regulatory requirements. taylorfrancis.com

Toxicological Mechanisms of Mercuric Oxide at Cellular and Molecular Levels

Mechanisms of Intracellular Entry and Distribution of Mercury Species

The entry of mercuric ions into cells is not a simple diffusion process but is mediated by specific transport systems. nih.gov Once mercuric oxide dissolves and releases Hg²⁺ ions, these ions readily form complexes with low-molecular-weight thiol-containing molecules, such as cysteine (Cys) and glutathione (B108866) (GSH). nih.govnih.gov

The primary species transported into cells appears to be a conjugate, such as dicysteiny-S-mercury (Cys-S-Hg-S-Cys). nih.gov This complex mimics naturally occurring molecules, allowing it to be taken up by cellular transport proteins. Studies have identified that organic anion transporters (OATs), specifically OAT1 and OAT3, are likely involved in the uptake of these mercuric conjugates across the cell membrane. nih.gov In some cells, such as hepatocytes, endocytosis may also play a role in the uptake of larger mercury-containing complexes. nih.gov

Once inside the cell, mercuric ions are distributed throughout the intracellular compartment, where they bind to a wide array of protein and non-protein thiols, facilitating their retention and initiating toxic effects. nih.govnih.gov

Table 1: Mechanisms of Intracellular Entry for Mercury Species
Transport MechanismTransported SpeciesMediating TransportersReference
Conjugate TransportCys-S-Hg-S-CysOrganic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3) nih.gov
EndocytosisLarge mercuric complexes (e.g., bound to albumin)Endocytic vesicles nih.gov

Molecular Interactions with Cellular Components

Inside the cell, Hg²⁺ interacts with numerous molecular targets, leading to profound structural and functional disturbances.

The foundational mechanism of mercury's toxicity is its exceptionally high affinity for sulfhydryl (-SH) groups in the amino acid cysteine. nih.govresearchgate.netwikipedia.org This interaction, known as S-mercuration, forms a highly stable covalent bond (R-S-Hg⁺). nih.govnih.gov The term "mercaptan" itself is derived from the Latin mercurium captans, meaning "capturing mercury," which highlights the strength of this interaction. wikipedia.orgnih.gov Because cysteine residues are critical for the structure and function of countless proteins, this binding has widespread consequences. nih.gov The binding of Hg²⁺ can cause conformational changes in proteins, altering their tertiary and quaternary structures and ultimately blocking their biological activity. nih.govnih.gov

A direct consequence of mercury's interaction with sulfhydryl groups is the inactivation of a vast number of enzymes. nih.govnih.gov Many enzymes rely on free cysteine residues within their active sites for catalytic activity. nih.gov By binding to these critical residues, Hg²⁺ acts as a potent, often irreversible, enzyme inhibitor. nih.gov

This inhibition affects enzymes across various cellular compartments and metabolic pathways:

Mitochondrial and Microsomal Enzymes: Mercury disrupts mitochondrial function by inhibiting enzymes involved in the electron transport chain and ATP synthesis, such as Ca²⁺-ATPase and Na⁺/K⁺-ATPase. nih.gov

Antioxidant Enzymes: Key enzymes in the cellular antioxidant defense system, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR), are inactivated by mercury, compromising the cell's ability to neutralize reactive oxygen species. nih.govnih.govelsevierpure.com

Other Enzymes: Studies have documented the inhibition of numerous other enzymes, including alkaline phosphatase and protein kinase C, which are involved in signaling and metabolic regulation. nih.govresearchgate.net It has also been shown that Hg²⁺ can inhibit enzymes lacking free thiols by binding to other residues, such as histidine in the enzyme chymotrypsin. nih.gov

Table 2: Examples of Enzymes Inhibited by Mercuric Ions
EnzymeCellular RoleMechanism of InhibitionConsequence of InhibitionReference(s)
Glutathione Peroxidase (GPx)Antioxidant defenseBinding to sulfhydryl/selenol groupsIncreased oxidative stress nih.gov
Thioredoxin Reductase (TrxR)Redox signaling, antioxidant defenseBinding to sulfhydryl/selenol groupsDisrupted redox balance, increased oxidative stress nih.govelsevierpure.com
Alkaline PhosphatasePhosphate metabolismBinding to functional groupsDisrupted metabolic processes nih.gov
Ca²⁺-ATPase, Na⁺/K⁺-ATPaseIon transport, ATP hydrolysisBinding to sulfhydryl groupsDisrupted ion homeostasis, impaired cellular energy nih.gov
Protein Kinase C (PKC)Signal transductionBinding to functional groupsAltered cellular signaling pathways researchgate.net

Mercury is genotoxic, capable of causing damage to cellular DNA. Studies have shown that mercuric chloride can induce DNA single-strand breaks. nih.gov Perhaps more significantly, mercury potently inhibits DNA repair mechanisms. nih.govcapes.gov.br Even at non-toxic concentrations, Hg²⁺ can prevent the repair of DNA damage induced by other agents, such as X-rays. nih.gov This inhibition is thought to occur through the binding of mercury to the sulfhydryl groups of DNA repair enzymes, such as those containing zinc-finger domains, thereby displacing the essential zinc ion and inactivating the protein. researchgate.net This dual action of causing DNA damage while simultaneously crippling the cell's ability to repair it can lead to the accumulation of mutations. mdpi.com

The cellular cytoskeleton, composed of protein filaments including microtubules, is crucial for maintaining cell shape, intracellular transport, and cell division. nih.gov Microtubules are polymers of the protein tubulin, which is rich in cysteine residues. Mercury's high affinity for the thiol groups of these tubulin proteins can disrupt microtubule dynamics. nih.gov This interference can prevent the proper formation and disassembly of microtubules, which is essential for the creation of the mitotic spindle during cell division. nih.gov By disrupting the mitotic spindle, mercury can interfere with proper chromosome segregation, leading to aneuploidy and cell cycle arrest. nih.gov This disruption of the cytoskeleton is also a key factor in the neurotoxicity of mercury. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A major, unifying mechanism of mercury toxicity is the induction of severe oxidative stress. nih.govmdpi.comfrontiersin.org Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comoup.com Mercury promotes this imbalance through a two-pronged attack.

First, mercury directly increases the generation of ROS, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com This can occur through its interference with mitochondrial electron transport, causing electrons to "leak" and react with oxygen to form ROS. mdpi.com

Second, and concurrently, mercury cripples the cell's antioxidant defense systems. mdpi.com It achieves this by:

Depleting Glutathione (GSH): Mercury binds irreversibly to the sulfhydryl group of glutathione, the cell's most abundant non-enzymatic antioxidant, thereby depleting the intracellular pool of this critical protective molecule. nih.govmdpi.com

Inhibiting Antioxidant Enzymes: As detailed in section 8.2.2, mercury inactivates key antioxidant enzymes like glutathione peroxidase, thioredoxin reductase, and superoxide dismutase, which are responsible for neutralizing ROS. nih.govnih.govmdpi.com

This combination of increased ROS production and decimated antioxidant capacity leads to a massive buildup of oxidative stress, causing widespread damage to cellular lipids, proteins, and DNA, ultimately culminating in cell death. frontiersin.orgmdpi.com

Table 3: Mechanisms of Mercury-Induced Oxidative Stress
MechanismDescriptionKey Molecular Target(s)Reference(s)
Increased ROS Production Interference with mitochondrial electron transport chain leads to electron leakage and formation of superoxide radicals.Mitochondrial respiratory chain complexes mdpi.commdpi.com
Depletion of Antioxidants Irreversible binding to the sulfhydryl group of glutathione, removing it from the antioxidant pool.Glutathione (GSH) nih.govmdpi.com
Inhibition of Antioxidant Enzymes Inactivation of enzymes responsible for neutralizing ROS through binding to their active sites.Glutathione Peroxidase (GPx), Thioredoxin Reductase (TrxR), Superoxide Dismutase (SOD) nih.govnih.govmdpi.com

Lipid Peroxidation and Mitochondrial Dysfunction

One of the primary mechanisms of mercury-induced cellular damage is the induction of oxidative stress. Heavy metals like mercury can interfere with mitochondrial respiration, leading to the overproduction of reactive oxygen species (ROS). nih.gov Mitochondria, as central hubs of cellular metabolism, are particularly vulnerable.

The excessive generation of ROS can overwhelm the cell's antioxidant defenses, resulting in damage to crucial biomolecules. Lipids, essential components of cellular membranes, are highly susceptible to this oxidative damage in a process known as lipid peroxidation. This process can be exacerbated by mitochondrial dysfunction, which further increases ROS production in a damaging cycle. youtube.com The consequences of lipid peroxidation are severe, including loss of membrane integrity, impaired function of membrane-bound proteins, and the generation of reactive byproducts that can cause further cellular damage.

Research has shown that the overproduction of ROS induced by heavy metals can lead to sustained damage to mitochondrial DNA (mtDNA), alter the levels of mitochondrial transcripts, and disrupt mitochondrial protein synthesis. nih.gov

Alterations in Intracellular Thiol Status

The mercuric cation (Hg²⁺) has an exceptionally strong affinity for sulfhydryl (-SH) groups found in amino acids like cysteine. nih.gov This property is central to its toxicity, as it allows mercury to bind to and inactivate a wide range of proteins and enzymes. A critical target is glutathione (GSH), a major intracellular antioxidant and a low-molecular-weight thiol.

Mercury's interaction with glutathione leads to its depletion, compromising the cell's primary defense against oxidative stress. nih.gov This depletion has several downstream effects:

Increased Oxidative Damage: With reduced GSH levels, the cell is less able to neutralize ROS, leading to increased lipid peroxidation and damage to proteins and DNA.

Enzyme Inactivation: Many enzymes rely on free sulfhydryl groups for their activity. By binding to these groups, mercury can directly inhibit critical enzymes involved in cellular metabolism and defense.

Disruption of Redox Signaling: Thiols are crucial for maintaining the cellular redox state, which regulates numerous signaling pathways. By altering the thiol status, mercury disrupts this delicate balance. wikipedia.org

Studies have shown that mercury exposure can interfere with the synthesis of GSH by affecting key precursors, further reducing the cell's antioxidant capacity and increasing its susceptibility to oxidative damage. scielo.br

Dysregulation of Cellular Homeostasis (e.g., Intracellular Ca²⁺ and Glutamate)

Mercury compounds significantly disrupt the tightly regulated internal environment of the cell, a state known as cellular homeostasis. researchgate.net This is particularly evident in its effects on intracellular calcium (Ca²⁺) and the neurotransmitter glutamate (B1630785).

Intracellular Ca²⁺: Mercury exposure can trigger a sustained rise in intracellular calcium concentrations. nih.gov This disruption of Ca²⁺ homeostasis is critical because calcium ions are vital second messengers involved in a vast array of cellular processes. Excessive intracellular Ca²⁺ can activate a host of degradative enzymes, including proteases and endonucleases, which damage cellular structures and can initiate apoptosis (programmed cell death). grantome.com This influx of calcium is often linked to the over-activation of certain receptors on the cell surface and can lead to mitochondrial calcium overload, further contributing to mitochondrial dysfunction and ROS production. nih.govnih.gov

Glutamate: Inorganic mercury has been shown to profoundly affect glutamate signaling, primarily by disrupting the function of astrocytes—brain cells responsible for maintaining a healthy neuronal environment. nih.gov Research indicates that mercuric chloride can both inhibit the uptake of glutamate by astrocytes and stimulate its release. nih.govscispace.com This leads to an accumulation of glutamate in the extracellular space, a condition known as excitotoxicity. nih.govnih.gov Excess glutamate overstimulates neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to massive Ca²⁺ influx and subsequent neuronal damage and death. nih.govgrantome.com This mechanism is considered a key contributor to the neurotoxicity of mercury. nih.govnih.gov

Table 1: Effects of this compound on Cellular Homeostasis

ParameterMechanism of Dysregulation by MercuryCellular ConsequenceReference
Intracellular Ca²⁺Enhances influx, potentially through over-activation of NMDA receptors.Activation of degradative enzymes, mitochondrial overload, apoptosis. nih.gov
Extracellular GlutamateInhibits astrocytic uptake and stimulates release.Excitotoxicity, neuronal overstimulation, and cell death. nih.govscispace.com

Immunological Responses Mediated by Mercury Species (e.g., Modification of MHC Class II Molecules, Autoimmune Response)

Mercury is a potent immunomodulatory agent, capable of causing both immunosuppression and immunostimulation, which can lead to autoimmune reactions. The development of mercury-induced autoimmunity is a recognized phenomenon in animal models and is associated with specific genetic susceptibilities, particularly related to the Major Histocompatibility Complex (MHC).

Mercury exposure can trigger an inflammatory response and lead to a T-cell-dependent humoral response, characterized by the activation of CD4⁺ T cells and the production of IgG antibodies. A key feature of this process is the generation of autoantibodies—antibodies that mistakenly target the body's own proteins. In mercury-induced autoimmunity, these autoantibodies often target nucleolar antigens, such as fibrillarin.

The mechanism likely involves the following steps:

Inflammation and Antigen Presentation: Mercury induces local inflammation and can lead to the expression of MHC class II molecules, which are crucial for presenting antigens to T-helper cells.

T-Cell Activation: The presentation of self-antigens by MHC class II molecules on antigen-presenting cells leads to the activation of autoreactive T cells.

B-Cell Stimulation and Autoantibody Production: Activated T cells then stimulate B cells to produce high levels of autoantibodies, leading to the formation of immune complexes that can deposit in tissues like the kidneys, causing damage.

While the precise way mercury initiates this process is still under investigation, it is clear that its ability to induce an inflammatory state and influence MHC class II-dependent antigen presentation is a critical factor in breaking immune tolerance.

Neurological Impact and Associated Molecular Pathways

The central nervous system is a primary target for mercury toxicity. scielo.br The neurotoxic effects are a culmination of the molecular disruptions previously discussed, including oxidative stress, mitochondrial dysfunction, and excitotoxicity.

Several molecular pathways are implicated in mercury's neurological impact:

Oxidative Stress Pathway: Mercury's ability to generate ROS and deplete glutathione stores leads to significant oxidative damage in brain tissue, which is particularly vulnerable due to its high oxygen consumption and lipid-rich composition. nih.gov This oxidative stress is linked to the pathology of several neurodegenerative diseases. nih.gov

Glutamatergic Pathway: As detailed in section 8.4, mercury-induced dysregulation of glutamate leads to excitotoxicity, a major cause of neuronal death. nih.gov This process is mediated by the over-activation of NMDA receptors. nih.gov

Cytoskeletal Disruption: Research has shown that mercury can cause the destruction of the structural framework of neurons. nih.gov Specifically, it leads to the disintegration of tubulin, a key protein component of microtubules. This collapse of the cytoskeleton results in the formation of neurofibrillary tangles, a hallmark of neurodegeneration.

Signaling Pathway Modulation: Mercury can interfere with key signaling pathways within neurons. For example, it has been shown to activate p38 mitogen-activated protein kinase (p38 MAPK), a pathway involved in cellular stress and inflammation. nih.gov

These molecular events manifest as neuron loss, particularly in the cerebellum and cerebral cortex, and can prevent developing neurons from migrating to their proper locations in the brain. nih.gov

Table 2: Summary of Neurological Impacts and Molecular Pathways

Neurological ImpactAssociated Molecular Pathway/MechanismReference
Neuronal Cell DeathOxidative Stress (ROS production), Glutamate Excitotoxicity (NMDA receptor over-activation) nih.govnih.gov
Structural DamageDisintegration of tubulin and microtubules, leading to neurofibrillary tangles. nih.gov
NeuroinflammationActivation of p38 MAPK signaling pathway. nih.gov
Developmental DefectsInhibition of proper neuron migration. nih.gov

Advanced Materials Science and Engineering Applications of Mercuric Oxide

Role in High-Temperature Superconductors (e.g., Hg-1223 Phase)

Mercuric oxide is a critical precursor in the synthesis of mercury-based cuprate (B13416276) high-temperature superconductors, a family of materials that hold the record for the highest superconducting transition temperature (Tc) at ambient pressure. wikipedia.orgepa.gov The most prominent among these is the HgBa2Ca2Cu3O8+δ (Hg-1223) phase, which exhibits a record Tc of 134 K. wikipedia.org

The synthesis of Hg-1223 is a complex process that involves the reaction of this compound with a precursor material, typically Ba-Ca-Cu-O. epa.gov A significant challenge in this synthesis is the high volatility and toxicity of this compound and its decomposition products at the elevated temperatures required for the formation of the superconducting phase. epa.gov The decomposition of HgO occurs around 450°C in air, which is below the temperatures needed for the solid-state reaction to form the desired mercury-containing superconductor. epa.gov To overcome this, syntheses are often carried out in sealed quartz tubes or under high-pressure conditions to prevent the loss of mercury. epa.gov

Researchers have developed various techniques to synthesize high-quality Hg-1223, including a multistep electrolytic process for thin films and a self-flux growth technique for single crystals. epa.govepa.gov The electrolytic method allows for the intercalation of mercury and oxygen into a Ba-Ca-Cu alloy at room temperature, providing a safer alternative to high-temperature, high-pressure methods. epa.gov The resulting single-phase Hg-1223 thin films have shown a Tc of 121.5 K. epa.gov The self-flux growth method has successfully produced high-quality single crystals of Hg-1223 with a Tc of up to 133 K. epa.gov

The structure of Hg-1223 consists of trilayers of copper oxide (CuO2) separated by layers containing mercury, barium, calcium, and oxygen. wikipedia.orgacs.org The high Tc of this material is attributed to the properties of these CuO2 layers. wikipedia.org The table below summarizes key properties and synthesis parameters of the Hg-1223 superconductor.

PropertyValueReference
Superconducting Transition Temperature (Tc)134 K (ambient pressure) wikipedia.org
Crystal StructureTetragonal epa.gov
Precursor for SynthesisThis compound (HgO) epa.govepa.gov
Synthesis ChallengesHigh volatility and toxicity of HgO epa.gov

Potential in Radiation Detection Technologies

This compound has been investigated as a potential material for room-temperature radiation detection due to its high density (11.14 g/cm³) and a favorable bandgap of 2.2 eV. taylorandfrancis.com These properties suggest that HgO could be an effective medium for detecting various types of radiation. However, its application in this field is hampered by several disadvantages, including its soft and sectile nature, high toxicity, and decomposition when exposed to light or heated above 500°C. taylorandfrancis.com

Despite these challenges, research has been conducted to explore the use of this compound in dosimeters for locating radioactive sources. taylorandfrancis.com To address the issue of electrical instability caused by oxidation in the air, a unit cell sensor was fabricated with a protective parylene passive layer. taylorandfrancis.com The performance of this HgO dosimeter was evaluated based on its electrical characteristics, reproducibility, and linearity. taylorandfrancis.com The study demonstrated that the drift current decreased with an increasing thickness of the passive layer, and the optimal input voltage for performance was determined to be -250 V. taylorandfrancis.com The reproducibility of the sensor was found to be within 1.5%, and it exhibited good linearity. taylorandfrancis.com These findings suggest that with appropriate modifications, this compound could be a viable candidate as a photoconductor material in various radiation measurement applications. taylorandfrancis.com

ParameterResult
Drift CurrentDecreased with increased passive layer thickness
Optimal Input Voltage-250 V
Reproducibility (RSD)1.39% at 30 μm thickness
Linearity (R²)> 0.9990

Data from a study on a fabricated HgO dosimeter with a parylene passive layer. taylorandfrancis.com

Applications in Advanced Electronics and Functional Materials

The application of this compound in advanced electronics and functional materials is primarily centered on its use as a component in mercury batteries and as a precursor for other mercury compounds. wikipedia.orgmcgill.ca In mercury batteries, a mixture of this compound and graphite (B72142) serves as the cathode. taylorandfrancis.comwikipedia.org These batteries are known for their long shelf life and stable voltage output of 1.35 volts. wikipedia.org However, due to the environmental concerns associated with mercury, the use of these batteries has been significantly curtailed, with exceptions for certain medical and military applications where suitable substitutes are not available. epa.gov

Beyond batteries, the use of this compound in advanced electronic devices is not widespread. While metal oxides, in general, are crucial components in a vast array of electronic and functional materials, the specific properties and toxicity of this compound limit its direct application in many areas. vizagchemical.com The primary role of this compound in this context remains as a chemical intermediate for the synthesis of other mercury-containing materials, such as the high-temperature superconductors discussed previously. mcgill.ca

Integration in Photoelectric Conversion Devices

There is no significant evidence to suggest the widespread or effective integration of this compound in modern photoelectric conversion devices such as solar cells. Research and development in this field predominantly focus on other metal oxides like titanium dioxide, zinc oxide, and copper oxides due to their favorable electronic and optical properties, abundance, and lower toxicity. mdpi.commerckmillipore.comresearchgate.net While various oxides are explored for their potential in light management, defect passivation, and charge transport in solar cells, this compound is not a commonly cited material for these purposes. mdpi.com The inherent toxicity and environmental concerns associated with mercury and its compounds are significant barriers to its use in large-scale applications like solar energy conversion.

Utilization in Ultrasonic Transducers and Electrostatic Image Materials

Current research and commercial applications of ultrasonic transducers primarily rely on piezoelectric materials, such as lead zirconate titanate (PZT), and magnetostrictive materials. bjultrasonic.com These materials efficiently convert electrical energy into mechanical vibrations at ultrasonic frequencies and vice versa. bjultrasonic.com There is no scientific literature to suggest that this compound possesses the necessary piezoelectric or magnetostrictive properties for use in ultrasonic transducers.

Similarly, the field of electrostatic imaging, which involves the visualization of surface charge distributions, does not have any documented use of this compound. ox.ac.uk The materials and techniques employed in this area are not related to the properties of this compound.

Theoretical and Computational Chemistry of Mercuric Oxide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be an invaluable tool for understanding the unique electronic structure and bonding characteristics of mercuric oxide (HgO). Computational studies have revealed that the properties of HgO are significantly influenced by relativistic effects, which distinguish it from its lighter counterparts, zinc oxide (ZnO) and cadmium oxide (CdO). ed.ac.ukresearchgate.net

Relativistic and non-relativistic DFT studies demonstrate that the distinct crystal structures of this compound—specifically the chain-like montroydite and cinnabar structures at low pressure—are a direct consequence of relativistic effects. researchgate.net In contrast, zinc and cadmium oxides typically adopt simple hexagonal wurtzite or cubic rock salt structures. researchgate.net Relativistic DFT calculations show that these effects are responsible for a substantial reduction in the cohesive energy of HgO, amounting to 2.2 eV per formula unit. ed.ac.ukresearchgate.net This weakening of the bonding also leads to a 14% decrease in the crystal's density due to the change in crystal symmetry. ed.ac.ukresearchgate.net

Furthermore, DFT calculations of the band structure and density of states indicate that relativistic effects cause significant alterations in the electronic structure. ed.ac.uk Researchers argue that even the characteristic yellow-to-red color of HgO is a relativistic phenomenon. ed.ac.ukresearchgate.net The calculations were performed using a plane wave basis as implemented in the Vienna ab initio simulation package (VASP), with the generalized gradient approach (GGA) used for the exchange-correlation energy. ed.ac.uk

Table 1: Impact of Relativistic Effects on HgO Properties (from DFT Studies)

PropertyObservation / Calculated EffectAttributionSource
Crystal StructureStabilizes unusual montroydite and cinnabar structures over simple rock salt at low pressure.Relativistic Effects ed.ac.ukresearchgate.net
Cohesive EnergyReduced by 2.2 eV per HgO unit.Relativistic Effects ed.ac.ukresearchgate.net
Crystal DensityDecreased by 14%.Relativistic Effects ed.ac.ukresearchgate.net
ColorThe unusual yellow-to-red color is attributed to changes in the electronic structure.Relativistic Effects ed.ac.uk

Computational Modeling of Phase Transitions and High-Pressure Behavior

Computational modeling, primarily using DFT, has been employed to investigate the behavior of this compound under high pressure. These studies confirm that while HgO adopts complex, lower-symmetry structures under ambient conditions, it transitions to the simpler cubic rock salt structure at elevated pressures. ed.ac.ukresearchgate.net This high-pressure behavior is more typical of other group 12 oxides like ZnO and CdO. researchgate.net

The transition pressure can be determined computationally by plotting the enthalpy of different crystal structures as a function of pressure; the point where the enthalpy curves for two different structures cross indicates the transition pressure. ed.ac.uk While specific transition pressure values for HgO require detailed analysis of these enthalpy plots, the qualitative behavior is well-established through these models. ed.ac.uk The study of phase transitions in other oxides, such as the pressure-induced cubic-to-hexagonal transition in Ho₂Ce₂O₇ and the cubic-tetragonal-monoclinic sequence in Cu₂O, provides a framework for understanding the types of structural transformations that can be modeled computationally. frontiersin.orgmdpi.com

Table 2: Crystalline Phases of this compound

PhaseCrystal SystemTypical ConditionsSource
MontroyditeOrthorhombicLow Pressure / Ambient ed.ac.ukresearchgate.net
CinnabarHexagonalLow Pressure / Ambient ed.ac.ukresearchgate.net
Rock saltCubicHigh Pressure ed.ac.ukresearchgate.net

Kinetic Modeling of Chemical Reactions Involving this compound

Kinetic modeling is essential for understanding the rates and mechanisms of chemical reactions involving this compound. A primary reaction of interest is the thermal decomposition of HgO into elemental mercury and oxygen gas (2HgO(s) → 2Hg(l) + O₂(g)). youtube.comyoutube.com

Computational kinetic modeling of this process would involve several key aspects. First, DFT calculations can determine the bond energies within the HgO crystal lattice and the activation energy required to break the mercury-oxygen bonds. Second, transition state theory can be applied to model the pathway of the decomposition, identifying the intermediate steps and the energy profile of the reaction. Such models are crucial for predicting how factors like temperature and pressure influence the rate of decomposition.

Methodologies for kinetic modeling are well-established in the broader field of heterogeneous catalysis. mdpi.com These approaches include analyzing the fundamental interactions between reactants and the catalyst surface, understanding deactivation mechanisms, and applying chemical engineering principles to model mass and heat transport phenomena. mdpi.com For the HgO decomposition, kinetic models would help in designing industrial processes where the controlled release of oxygen or the production of mercury is desired.

Simulations of Electrochemical Phenomena at this compound Interfaces

Simulating the electrochemical phenomena at this compound interfaces is critical for applications such as batteries and sensors. These simulations aim to provide a molecular-level understanding of the interface between an HgO electrode and an electrolyte. ruhr-uni-bochum.dececam.org

Ab initio molecular dynamics (MD) simulations are a key method for this purpose. youtube.com Because both water (as a solvent) and metal surfaces are polarizable, it is mandatory to explicitly include electronic degrees of freedom in the calculations, which makes ab initio methods necessary despite their high computational cost. youtube.com These simulations can model the structure of the electrical double layer that forms at the interface, which consists of ions from the electrolyte accumulating near the charged electrode surface. youtube.com

Advanced computational techniques, such as grand canonical DFT combined with implicit solvation models, allow for the study of the thermodynamic properties of these electrochemical interfaces. nih.govresearchgate.net Such simulations can predict key electrochemical parameters for an HgO electrode, including its potential of zero charge and interfacial capacitance. nih.govresearchgate.net By modeling the system under a constant electrode potential, these methods provide a more realistic description of the electrochemical environment and can be used to study how the interface structure and energetics change during electrochemical reactions, such as oxidation and reduction processes. researchgate.net

Future Research Directions and Unresolved Challenges in Mercuric Oxide Studies

Development of Novel Synthesis Routes for Tailored Nanostructures

A significant frontier in materials science is the synthesis of nanomaterials with precisely controlled properties. For mercuric oxide, future research is geared towards developing novel, efficient, and scalable synthesis routes to produce nanostructures with tailored sizes, shapes, and crystallinities. Methods like sonochemical synthesis, which uses ultrasound to induce chemical transformations, and simple thermal decomposition have been explored. researchgate.netresearchgate.net For instance, research has shown that ultrasonic methods can produce various HgO nanostructures, with parameters like stabilizers (e.g., polyvinyl alcohol), sonication time, and power influencing the final morphology. researchgate.net Similarly, solid-state thermal decomposition of mercury(II) acetate (B1210297) nanostructures has been used to produce pure orthorhombic HgO nanoparticles. researchgate.net

Unresolved challenges include achieving monodispersity and long-term stability of the nanoparticles. Future work will likely focus on hydrothermal methods, green synthesis routes using biological materials, and template-assisted synthesis to gain finer control over the nanostructure architecture. researchgate.netresearchgate.net Tailoring these nanostructures is crucial as properties like catalytic activity and sensor sensitivity are highly dependent on particle size and surface area.

Table 1: Comparison of Synthesis Methods for this compound Nanostructures

Synthesis Method Description Key Parameters Outcome Reference
Ultrasonic Method Utilizes acoustic cavitation to create localized hot spots, inducing the formation of HgO nanocrystallites. Power of ultrasound, sonication time, presence of stabilizers (e.g., PVA), starting materials. Produces various shapes of HgO nanocrystallites. researchgate.net
Thermal Decomposition Involves heating a precursor, such as mercury(II) acetate nanostructures, in a solid state to yield HgO nanoparticles. Decomposition temperature, precursor morphology. Can produce pure orthorhombic HgO nanoparticles. researchgate.net
Hydrothermal Method Synthesis in an aqueous solution at elevated temperature and pressure, often with capping agents like organic acids. Temperature, pressure, type of capping agent (e.g., tartaric acid, citric acid). Produces HgO nanoparticles with different crystallite sizes and energy gaps. researchgate.net

Deeper Understanding of Catalytic Mechanisms and Design of Advanced Catalysts

This compound is a key intermediate in the catalytic oxidation of elemental mercury (Hg⁰), a critical process for controlling mercury emissions from industrial sources like coal-fired power plants. acs.orgnih.gov Future research aims to achieve a deeper molecular-level understanding of these catalytic mechanisms to design more efficient and robust catalysts. Several mechanisms have been proposed for Hg⁰ oxidation over metal oxide catalysts, where HgO is often formed on the catalyst surface. acs.orgacs.org

Mars-Maessen Mechanism: Involves the reaction of chemically adsorbed Hg⁰ (as HgO) with gaseous species like HCl to form HgCl₂. However, some studies on catalysts like CuO/TiO₂ suggest this mechanism contributes minimally. acs.org

Langmuir-Hinshelwood Mechanism: Involves the reaction between adsorbed Hg⁰ and adsorbed reactants on the catalyst surface. acs.org

Eley-Rideal Mechanism: Involves a reaction between a gaseous Hg⁰ molecule and an adsorbed species. acs.org

Deacon Mechanism: Gaseous Hg⁰ reacts with gaseous Cl₂ formed on the catalyst surface. acs.org

Quantum chemistry calculations and transient reaction studies are critical to elucidating these pathways. For example, on CuFe₂O₄ catalysts, Hg⁰ oxidation is proposed as a three-step process: Hg⁰ adsorption, transformation of adsorbed mercury to adsorbed HgO, and subsequent HgO desorption, with the transformation step being rate-determining. nih.gov A significant challenge is to develop catalysts that are resistant to poisoning from other flue gas components. Future catalyst design will likely focus on single-atom catalysts and bimetallic systems, which offer high efficiency and selectivity, and require advanced theoretical and in-situ characterization to understand their complex surface chemistry. eesgroup-ncepu.cnacs.org

Comprehensive Elucidation of Environmental Transformation Pathways

Mercury's environmental impact is dictated by its speciation and transformation pathways. mdpi.comfrontiersin.org While it is known that elemental mercury can be oxidized to Hg(II) compounds like this compound in the environment, the precise mechanisms and rates are not fully understood. Research has shown that elemental mercury beads in contact with soil or manganese oxides can form soluble HgO coatings, significantly enhancing mercury's mobility in water. nih.gov This transformation suggests that soil minerals play a crucial role in mobilizing mercury from spill sites. nih.gov

Future research must focus on a comprehensive elucidation of these pathways. This includes investigating the role of various environmental factors like pH, the presence of organic matter, and microbial activity on the formation and dissolution of HgO. epa.govresearchgate.net The transformation of mercury is a complex cycle of oxidation, reduction, methylation, and demethylation. frontiersin.orgornl.gov Understanding how HgO fits into this cycle is critical for predicting the fate and transport of mercury in terrestrial and aquatic ecosystems. Unresolved questions include the kinetics of HgO formation under different soil conditions and its subsequent availability for methylation into the highly toxic methylmercury (B97897). mdpi.comresearchgate.net

Advanced Remediation Technologies for Mercury Contamination

Given the toxicity of mercury compounds, developing effective remediation technologies for contaminated soil and water is a global priority. nih.govresearchgate.net Current technologies for mercury remediation can be broadly categorized as either removal or immobilization. osti.gov

Removal Technologies: These aim to separate mercury from the contaminated medium.

Thermal Desorption: Involves heating the soil to vaporize mercury compounds, which are then captured. This is effective but can be energy-intensive. nih.govosti.gov

Soil Flushing/Washing: Uses chemical solutions (lixiviants) to dissolve and extract mercury from soil. nih.govresearchgate.net Thiosulfate (B1220275) has been shown to be an effective lixivant for dissolving this compound. researchgate.net

Immobilization Technologies: These convert mercury into less soluble and less bioavailable forms.

Solidification/Stabilization (S/S): This process involves mixing the contaminated material with binders to physically encapsulate the waste and chemically convert mercury to more stable forms, such as mercuric sulfide (B99878) (HgS), which is less leachable than HgO. epa.gov

Vitrification: Uses high temperatures to melt the contaminated soil into a stable, glass-like solid that immobilizes the mercury. nih.gov

Future research is focused on developing more cost-effective, efficient, and environmentally friendly remediation methods. researchgate.net Emerging technologies like phytoremediation (using plants to extract or stabilize mercury) and the use of nanomaterials for adsorption and catalytic degradation of mercury compounds are promising areas of investigation. nih.govresearchgate.net A key challenge is to tailor remediation strategies to the specific speciation of mercury at a contaminated site, as the effectiveness of each technology varies with the chemical form of the mercury present. nih.gov

Table 2: Overview of Remediation Technologies for Mercury Contamination

Technology Principle Applicability to HgO Advantages Disadvantages Reference(s)
Thermal Desorption Heating soil to volatilize mercury for capture. Effective for HgO and other mercury compounds. High removal efficiency. Energy-intensive, potential for emissions if not controlled. nih.gov, osti.gov
Solidification/Stabilization Encapsulation and chemical conversion to less soluble forms (e.g., HgS). Converts HgO to more stable forms. Reduces mobility and bioavailability. Increases waste volume, long-term stability can be a concern. epa.gov
Soil Washing/Leaching Using chemical solutions to dissolve and remove mercury. Effective, especially with lixiviants like thiosulfate. Can be performed in-situ or ex-situ. Requires treatment of the resulting leachate. nih.gov, researchgate.net
Vitrification Melting soil into a stable glass, immobilizing contaminants. Effective for permanent immobilization. Creates a very durable final product. High energy cost, not suitable for all soil types. nih.gov

Further Exploration of this compound in Emerging Technologies

Beyond its environmental context, this compound possesses properties that make it a candidate for several emerging technologies. However, its toxicity necessitates careful consideration and containment in any application. taylorandfrancis.com

One potential application is in the field of radiation detection. Due to its high density and suitable bandgap, HgO has been considered as a medium for room-temperature radiation detectors. taylorandfrancis.com Another area of interest is in high-temperature superconductors. This compound is a key component in mercury-based cuprate (B13416276) superconductors, such as HgBa₂Ca₂Cu₃O₈₊δ, which exhibit some of the highest superconducting transition temperatures. taylorandfrancis.commdpi.com The primary challenge in this application is the volatility of HgO at the high temperatures required for synthesis. taylorandfrancis.com

The unique properties of HgO nanostructures are also being explored. For example, they can be used in surface-enhanced Raman scattering (SERS) sensors for detecting other heavy metal ions. researchgate.netmdpi.com Additionally, HgO nanoparticles have been investigated for their photocatalytic properties. researchgate.net Future research will focus on overcoming the material's practical limitations, such as its volatility and toxicity, possibly through encapsulation or incorporation into composite materials, to safely harness its unique electronic and optical properties for advanced technological applications. epa.govnumberanalytics.com

Bridging Experimental and Theoretical Insights for Predictive Modeling

A synergistic approach that combines experimental studies with theoretical and computational modeling is essential for accelerating progress in understanding this compound. nih.govrsc.org Theoretical methods, particularly density functional theory (DFT), have already provided profound insights. For example, DFT calculations have revealed that the unusual crystal structures of this compound (montroydite and cinnabar forms) are a result of relativistic effects, which also influence its color and cohesive energy. mcgill.caresearchgate.net

Future research will increasingly rely on this integrated approach.

Predictive Catalyst Design: Computational models can screen potential catalyst materials and predict reaction mechanisms for mercury oxidation, guiding experimental efforts toward the most promising candidates. nih.goveesgroup-ncepu.cn

Understanding Environmental Fate: Kinetic models can help predict the transformation and transport of mercury species, including HgO, in complex environmental systems. mdpi.comnih.gov These models need to be refined with accurate kinetic data from laboratory experiments. nih.gov

Materials Properties: Theoretical calculations can predict the electronic, optical, and structural properties of novel HgO nanostructures, helping to explain experimental observations and guide the synthesis of materials with desired functionalities. mcgill.ca

The primary challenge is to improve the accuracy and predictive power of the models, especially for complex, real-world systems like flue gas or soil environments. nih.gov This requires the development of more sophisticated multiscale models that can bridge the gap from the atomic level (quantum mechanics) to the macroscopic level (continuum models), validated by precise experimental data. rsc.org Being able to computationally predict the structure and properties of new materials before they are synthesized is a powerful tool that will drive future discoveries. rsc.org

Q & A

Q. What are the established methods for synthesizing mercuric oxide, and how do reaction conditions influence its crystalline form (red vs. yellow)?

this compound (HgO) is synthesized via two primary routes:

  • Thermal decomposition : Heating mercury(II) nitrate or mercury metal in oxygen yields red HgO at ~350–500°C. Yellow HgO forms at lower temperatures (~40–60°C) through wet-chemical methods, such as reacting Hg(NO₃)₂ with NaOH .
  • Key factors : Temperature, pH, and precursor purity dictate crystal structure and color. Red HgO has larger particle size due to slower crystallization, while yellow HgO forms smaller particles with higher surface reactivity .

Q. What experimental precautions are critical when handling this compound due to its reactivity and toxicity?

  • Storage : Store in airtight, light-resistant containers in cool, ventilated areas. Avoid contact with combustibles, strong acids, or oxidizing agents (e.g., chlorine, hydrogen peroxide) to prevent violent reactions .
  • Safety protocols : Use fume hoods, PPE (gloves, goggles), and teratogen-specific handling protocols. Monitor airborne HgO levels (NIOSH REL: 0.05 mg/m³) to prevent inhalation exposure .

Q. How can researchers detect and quantify this compound in complex matrices (e.g., environmental samples)?

  • Spectroscopic methods : UV-Vis spectroscopy (absorption at 340 nm for HgO nanoparticles) and X-ray diffraction (characteristic peaks at 2θ = 28.6°, 31.8° for red HgO) .
  • Thermogravimetric analysis (TGA) : Measure mass loss during decomposition to Hg and O₂ at ~400–500°C .

Q. What are the primary toxicological mechanisms of this compound exposure in laboratory settings?

  • Acute toxicity : Ingestion or inhalation causes gastrointestinal necrosis, renal failure, and respiratory distress due to Hg²⁺ ion release .
  • Chronic effects : Bioaccumulation leads to neurotoxicity (tremors, cognitive decline) and nephrotoxicity via oxidative stress and protein denaturation .

Advanced Research Questions

Q. How does the adsorption efficiency of this compound clusters on activated carbon vary with surface geometry (armchair vs. zigzag) and competing gases like SO₂?

  • DFT studies : Zigzag carbon exhibits stronger adsorption (Eₐds = −3.48 eV) than armchair (−1.03 eV) due to unpaired electrons enhancing surface reactivity. Pre-adsorption of SO₂ further increases HgO adsorption by 15–20% via charge redistribution .
  • Methodological insight : Combine computational modeling (e.g., DFT) with experimental validation using XPS to assess HgO-SO₂ co-adsorption mechanisms .

Q. Why do reported decomposition temperatures for this compound vary (e.g., 400°C vs. 500°C), and how can researchers resolve this discrepancy?

  • Kinetic factors : Decomposition rate depends on particle size (nanoparticles decompose at lower temperatures) and atmospheric O₂ partial pressure. Contradictory data may arise from differences in sample purity or heating rates .
  • Resolution : Use controlled TGA-DSC under inert vs. oxidative atmospheres to isolate decomposition pathways .

Q. What evidence supports the hypothesis that this compound can be absorbed in the gastrointestinal tract without conversion to HgCl₂?

  • Animal studies : Oral administration of HgO in rats showed tissue distribution patterns identical to HgCl₂, suggesting direct absorption of Hg²⁺ ions. However, speciation analysis via ICP-MS is needed to confirm intact HgO uptake .

Q. How can this compound be replaced in battery systems to mitigate environmental hazards while maintaining electrochemical performance?

  • Research trends : Substitute HgO with MnO₂ or AgO in cathodes, though these require electrolyte optimization (e.g., KOH-ZnO additives) to match HgO’s 1.35 V output. Recent studies explore graphene composites to enhance conductivity .

Q. What gaps exist in modeling atmospheric HgO oxidation pathways, and how can experimental studies address them?

  • Knowledge gaps : Uncertain kinetics of Hg⁰ oxidation by ozone/bromine under real atmospheric conditions. Lab studies often use non-representative O₃ concentrations (~100 ppm vs. ambient ~50 ppb) .
  • Solutions : Conduct flow-tube experiments with low oxidant levels and validate via field measurements using Hg speciation samplers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.